2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWXJEXMJCTFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one chemical properties
The following technical guide details the chemical properties, synthesis, and biological applications of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a representative structure of the 2-alkoxy-3,1-benzoxazin-4-one class of serine protease inhibitors.
Executive Summary & Compound Identity
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones .[1] It functions primarily as an acylating inhibitor of serine proteases , most notably Human Leukocyte Elastase (HLE) . Unlike reversible inhibitors, this molecule acts as an "alternate substrate" or "suicide substrate," covalently modifying the active site serine of the target enzyme. The 2-ethoxy substituent is critical for tuning the electrophilicity of the C2 position and the stability of the acyl-enzyme intermediate, while the 6-methyl group modulates lipophilicity and steric fit within the enzyme's S-subsites.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 4H-3,1-Benzoxazin-4-one (Benzoxazinone) |
| Key Functionality | Cyclic imidate (2-ethoxy); Lactone/Amide hybrid (4-one) |
| Target Class | Serine Proteases (Elastase, Cathepsin G, Chymotrypsin) |
| Mechanism | Acylation of Ser-195 (catalytic triad) |
Chemical Synthesis & Production
The synthesis of 2-alkoxy-3,1-benzoxazin-4-ones requires anhydrous conditions to prevent the premature hydrolysis of the sensitive cyclic imidate functionality. The most robust route utilizes 2-amino-4-methylbenzoic acid (to install the 6-methyl group) and tetraethyl orthocarbonate .
Synthetic Route (DOT Diagram)
Figure 1: Cyclocondensation route using tetraethyl orthocarbonate.
Detailed Protocol
Objective: Synthesis of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one.
-
Reagents:
-
2-Amino-4-methylbenzoic acid (10 mmol)
-
Tetraethyl orthocarbonate (12 mmol, 1.2 eq)
-
Solvent: Anhydrous toluene or xylene (50 mL)
-
Catalyst: Glacial acetic acid (0.5 mL) or
-toluenesulfonic acid (catalytic).
-
-
Procedure:
-
Step 1: Charge a flame-dried round-bottom flask with 2-amino-4-methylbenzoic acid and anhydrous toluene under nitrogen atmosphere.
-
Step 2: Add tetraethyl orthocarbonate via syringe.
-
Step 3: Heat the mixture to reflux (
). A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward. -
Step 4: Monitor reaction by TLC (approx. 3-6 hours). The starting amino acid (polar) will disappear, and a less polar UV-active spot (product) will appear.
-
Step 5: Cool to room temperature. If the product crystallizes, filter and wash with cold hexanes. If soluble, evaporate solvent under reduced pressure.
-
Step 6: Purification: Recrystallize from
-hexane/ethyl acetate. Note: Avoid silica gel chromatography if possible, as the compound is sensitive to hydrolysis on acidic silica. Use neutral alumina if chromatography is necessary.
-
Physicochemical Properties & Reactivity[4][5][6]
Hydrolytic Stability
The 2-ethoxy-3,1-benzoxazin-4-one ring system is an activated ester equivalent. It is susceptible to hydrolysis, which is pH-dependent.
-
Acidic pH: Protonation of N3 leads to rapid ring opening to form the acyl-anthranilic acid derivative.
-
Alkaline pH: Hydroxide ion attacks C4 (carbonyl), leading to ring opening.
-
Neutral pH: The 2-ethoxy group provides moderate stability compared to 2-alkyl derivatives due to resonance donation from the ethoxy oxygen into the C=N bond, reducing the electrophilicity of C4 slightly, but maintaining enough reactivity for enzyme inhibition.
Reactivity Profile (C4 vs. C2 Attack)
The molecule possesses two electrophilic centers:
-
C4 (Carbonyl): The primary site for "hard" nucleophiles (e.g., OH-, Serine-OH). Attack here leads to acylation.
-
C2 (Imidate Carbon): Susceptible to attack by amines or soft nucleophiles, but in the context of serine proteases, C4 attack is dominant.
Mechanism of Action: Serine Protease Inhibition[7]
This compound acts as a mechanism-based inhibitor . It acylates the active site serine (Ser-195 in chymotrypsin numbering), forming a stable acyl-enzyme complex that deacylates very slowly compared to natural substrates.
Inhibition Pathway (DOT Diagram)
Figure 2: Acylation-deacylation mechanism. The inhibitor traps the enzyme in the acyl-enzyme state.
Mechanistic Steps
-
Binding (
): The benzoxazinone binds to the S1 pocket. The 6-methyl group likely interacts with the hydrophobic S2 or S1' residues, improving affinity. -
Acylation (
): The catalytic Ser-195 hydroxyl attacks the C4 carbonyl. The ring opens, and the N3 nitrogen is protonated by His-57. -
Acyl-Enzyme Stability (
): The resulting acyl-enzyme involves an ester bond linked to the anthranilate moiety. The 2-ethoxy group (now part of a carbamate-like or ester-like side chain depending on ring opening) stabilizes this intermediate, preventing water from attacking the acyl bond (deacylation). This results in a "stalled" enzyme.
Biological Profile & Kinetics[5]
Target Selectivity[5]
-
Secondary Targets: Porcine Pancreatic Elastase (PPE), Cathepsin G, Chymotrypsin.
-
Selectivity Factor: The 2-ethoxy substituent generally favors HLE over chymotrypsin. The 6-methyl group enhances hydrophobic interactions specific to the elastase binding pocket (which prefers small hydrophobic residues like Val/Ala, but can accommodate methyl-aryl groups).
Kinetic Parameters (General for Class)
| Parameter | Value Range (Typical) | Significance |
| Fast onset of inhibition. | ||
| Extremely slow recovery of enzyme activity (pseudo-irreversible). | ||
| Potent inhibition in vitro. | ||
| Limitation: Benzoxazinones are often unstable in plasma due to spontaneous hydrolysis and plasma esterases. |
References
-
Robinson, V. J., & Spencer, R. W. (1988).
nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[2] Canadian Journal of Chemistry.[2] Link - Teshima, T., et al. (1982).Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Biological Chemistry.
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. Link
-
Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry. Link
- Krantz, A., et al. (1990).Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, time-dependent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.
Sources
Technical Guide: Structural Elucidation of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
The following technical guide details the structural elucidation, synthesis, and characterization of 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one . This document is designed for researchers requiring a rigorous, mechanism-based approach to heterocyclic analysis.
Executive Summary & Pharmacophore Context
The 4H-3,1-benzoxazin-4-one scaffold represents a critical class of fused heterocycles acting as "suicide substrates" for serine proteases, particularly Human Leukocyte Elastase (HLE). The 2-ethoxy derivative is chemically distinct from the more common 2-alkyl/aryl analogs due to the presence of an exocyclic imidate ether functionality.
This specific molecule—2-Ethoxy-6-methyl-3,1-benzoxazin-4-one —serves as both a potent acylating agent and a versatile intermediate for quinazolinone synthesis. Its structural elucidation requires differentiating it from its isomer, the N-ethyl isatoic anhydride, and confirming the regiochemistry of the ethoxy group.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Ethoxy-6-methyl-4H-benzo[d][1,3]oxazin-4-one |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Key Functional Groups | Cyclic Imidate (Lactim Ether), Lactone Carbonyl |
| Reactivity Profile | Electrophilic at C4 (Acylation) and C2 (Nucleophilic Displacement) |
Synthetic Origin & Pathway Verification
To ensure structural integrity, the elucidation begins with the synthetic origin. Unlike 2-alkyl derivatives formed from acid chlorides, the 2-ethoxy functionality dictates a synthesis involving ortho-ester chemistry or imidoyl chloride displacement .
Validated Synthetic Protocol
The most robust route, ensuring the "O-ethyl" rather than "N-ethyl" connectivity, utilizes 2-amino-5-methylbenzoic acid and tetraethyl orthocarbonate .
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in anhydrous toluene.
-
Cyclocondensation: Add tetraethyl orthocarbonate (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. The reaction proceeds via an acyclic imidate intermediate which undergoes intramolecular cyclization with the loss of ethanol.
-
Isolation: Evaporate solvent in vacuo. The product is moisture-sensitive; recrystallize immediately from dry hexane/ether.
Reaction Mechanism Visualization
The following diagram illustrates the bond-forming sequence, confirming the formation of the 3,1-benzoxazine core rather than a quinazoline.
Spectroscopic Elucidation (The Evidence)
Differentiation between the target molecule and potential hydrolysis products (N-ethoxycarbonyl anthranilic acid) or isomers (Isatoic anhydride derivatives) relies on specific spectral fingerprints.
A. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the primary diagnostic.
-
Target Band: 1760–1780 cm⁻¹ .
-
Interpretation: This unusually high frequency (compared to quinazolinones at ~1680 cm⁻¹) indicates the strain of the benzoxazinone lactone ring.
-
Secondary Band: 1640 cm⁻¹ (C=N stretch of the imidate).
-
Absence Check: Absence of broad -OH (2500–3300 cm⁻¹) confirms no unreacted carboxylic acid is present.
B. Nuclear Magnetic Resonance (NMR)
The NMR data provides regiochemical assignment.
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.42 | Triplet (J=7.1 Hz) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group. |
| 2.45 | Singlet | 3H | Ar-CH₃ | Methyl at C6 (shielded by aromatic ring). |
| 4.48 | Quartet (J=7.1 Hz) | 2H | -OCH₂ CH₃ | Deshielded methylene due to oxygen attachment (O-C=N). |
| 7.35 | Doublet (J=8.2 Hz) | 1H | H8 | Ortho to Nitrogen (shielded relative to H5). |
| 7.55 | Doublet of Doublets | 1H | H7 | Coupling with H8 and meta-coupling with H5. |
| 7.95 | Singlet (broad) | 1H | H5 | Ortho to Carbonyl (Deshielded). Appears as singlet/small doublet due to C6 substitution. |
¹³C NMR (100 MHz, CDCl₃)
-
C4 (Carbonyl): 159.5 ppm . Characteristic of the lactone carbonyl.
-
C2 (Imidate): 156.0 ppm . Critical Diagnostic. If this were isatoic anhydride, this carbon would be a carbamate carbonyl (~148 ppm). The downfield shift confirms the C=N-O character.
-
Ethoxy Carbons: ~64 ppm (CH₂) and ~14 ppm (CH₃).
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (M⁺): m/z 205.
-
Base Peak: m/z 133 (Loss of CO₂ + Ethylene).
-
Fragmentation Pathway:
-
Loss of C₂H₄ (Ethylene) via McLafferty-like rearrangement → Protonated Isatoic Anhydride (m/z 177).
-
Loss of CO₂ (44 Da) → Ring contraction to indole/nitrile species.
-
Stability & Functional Reactivity
Understanding the stability of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one is vital for handling.
-
Hydrolytic Instability: The C4 position is highly susceptible to nucleophilic attack by water.
-
Result: Ring opening to N-(ethoxycarbonyl)-2-amino-5-methylbenzoic acid .
-
Precaution: All spectral analysis must be performed in anhydrous deuterated solvents (CDCl₃ over DMSO-d₆, as DMSO often contains water).
-
-
Aminolysis (Derivatization):
-
Reaction with primary amines (R-NH₂) at Room Temperature yields quinazolin-4(3H)-ones . This reaction serves as a chemical proof of structure, converting the unstable benzoxazinone into a stable quinazolinone reference standard.
-
References
-
Synthesis of Benzoxazinones: Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[1] "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3555.[1] Link
-
Spectral Characterization: Robinson, V. J., & Spencer, R. W. (1988). "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry, 66(4), 416-424. Link
-
Reactivity with Nucleophiles: El-Hashash, M. A., et al. (2011).[2] "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives." Molecules, 16, 582-594. Link
Sources
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one synthesis from anthranilic acid
This guide details the synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a potent acyl-enzyme inhibitor and human leukocyte elastase (HLE) inhibitor. The protocol focuses on the cyclodehydration of N-ethoxycarbonyl-5-methylanthranilic acid intermediates, prioritizing the kinetic formation of the 2-ethoxy-benzoxazinone core over the thermodynamically stable isatoic anhydride byproduct.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one Primary Application: Serine protease inhibition (specifically Human Leukocyte Elastase - HLE); acyl-enzyme intermediate formation. Chemical Challenge: The 2-ethoxy-4H-3,1-benzoxazin-4-one core is moisture-sensitive and prone to rearrangement or hydrolysis into 6-methylisatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). Successful synthesis requires strict anhydrous conditions and temperature control to favor the O-ethyl imidate structure over the N-carbonyl dione.
Retrosynthetic Pathway
The retrosynthetic disconnection reveals 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as the requisite starting material. The 2-ethoxy carbon is introduced via an activated carbonic acid derivative, typically ethyl chloroformate or tetraethyl orthocarbonate .
Figure 1: Retrosynthetic disconnection showing the primary route via ethyl chloroformate activation.
Precursor Selection & Causality
Starting Material: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8)
-
Rationale: The 6-methyl substituent on the benzoxazinone ring originates from the 5-position of the anthranilic acid due to the numbering shift upon cyclization (the amino group is position 1, the carbonyl is position 4; hence the meta-methyl to the amine becomes position 6).
-
Purity Requirement: >98%. Free amines or water will quench the activating agent (ethyl chloroformate), reducing yield and promoting hydrolysis.
Reagent: Ethyl Chloroformate (CAS: 541-41-3)
-
Role: Acts as both the N-acylating agent (forming the carbamate) and the carboxyl-activating agent (forming a mixed anhydride), facilitating the ring closure.
Experimental Protocol: The Ethyl Chloroformate Route
This method is preferred for its reliability in generating the 2-ethoxy derivative rather than the isatoic anhydride, provided temperature is controlled.
Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| 2-Amino-5-methylbenzoic acid | 1.0 | Substrate | Dry, finely powdered |
| Ethyl Chloroformate | 2.2 - 3.0 | Reagent | Excess required for mixed anhydride formation |
| Pyridine | Solvent | Base/Solvent | Anhydrous; acts as HCl scavenger |
| Dichloromethane (DCM) | Workup | Extraction | HPLC Grade |
Step-by-Step Methodology
Phase 1: Carbamate Formation & Activation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-amino-5-methylbenzoic acid (10.0 mmol) and anhydrous pyridine (20 mL). Cool the resulting suspension/solution to 0°C in an ice bath.
-
Addition: Add ethyl chloroformate (25.0 mmol, 2.5 equiv) dropwise over 30 minutes.
-
Mechanistic Insight: The first equivalent forms the N-ethoxycarbonyl derivative. The second equivalent attacks the carboxylic acid to form a mixed anhydride (Ar-COO-COOEt).
-
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature (20-25°C) over 2 hours.
-
Monitoring: TLC (SiO2, 30% EtOAc/Hexane) should show consumption of the starting amine.
-
Phase 2: Cyclization[1][2]
-
Mechanism: The amide nitrogen (or oxygen, depending on tautomer) attacks the activated mixed anhydride carbonyl. The specific conditions (pyridine base) favor the elimination of CO2 and ethanol to close the ring.
-
Critical Control:Do not reflux. High heat favors the thermodynamic rearrangement to 6-methylisatoic anhydride (loss of EtOH entirely).
-
-
Observation: The solution typically turns from pale yellow to an orange/amber color as the benzoxazinone forms.
Phase 3: Isolation (Moisture Sensitive)
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Extraction: Immediately extract with Dichloromethane (DCM) (3 x 30 mL).
-
Note: Avoid prolonged contact with water to prevent hydrolysis of the 2-ethoxy group back to the carbamate or isatoic anhydride.
-
-
Washing: Wash the combined organic layers with cold 0.1 M HCl (to remove pyridine) followed by cold saturated NaHCO3 and brine.
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo at a bath temperature < 40°C .
-
Purification: Recrystallize immediately from anhydrous n-hexane or diethyl ether/hexane .
-
Yield: Typical yields range from 60-75%.
-
Mechanistic Pathway
The reaction proceeds through a "double activation" pathway. The formation of the mixed anhydride is the linchpin that drives cyclization under mild conditions.
Figure 2: Mechanistic flow from acylation to cyclodehydration.
Characterization & Validation
To confirm the synthesis of the 2-ethoxy derivative versus the isatoic anhydride , specific spectral signatures must be verified.
| Technique | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Target) | 6-Methylisatoic Anhydride (Byproduct) |
| IR Spectroscopy | 1760–1780 cm⁻¹ (C=O, Lactone-like)1640 cm⁻¹ (C=N Imidate) | 1780 & 1740 cm⁻¹ (Doublet, Anhydride C=O)3200 cm⁻¹ (N-H stretch) |
| 1H NMR | δ 1.4 (t, 3H), 4.5 (q, 2H) (O-Ethyl group)No N-H signal | No Ethyl signalsδ 10.5+ (br s, 1H) (N-H) |
| Solubility | Soluble in non-polar solvents (Hexane, Et2O) | Poor solubility in non-polar solvents; soluble in DMF/DMSO |
Alternative "Green" Route (Orthoester Method)
For laboratories restricting the use of pyridine or chloroformates, the Tetraethyl Orthocarbonate route offers a one-pot alternative, though reagents are more costly.
-
Reagents: 2-Amino-5-methylbenzoic acid + Tetraethyl Orthocarbonate (C(OEt)4).
-
Conditions: Reflux in anhydrous toluene (110°C) for 12 hours.
-
Mechanism: The amino group condenses with the orthocarbonate to form a guanidine-like intermediate, which cyclizes with the carboxylic acid, eliminating ethanol.
-
Advantage: No acidic byproducts; simplified workup (evaporation).
Storage and Stability
-
Hydrolysis: The 2-ethoxy group is an O-alkyl imidate and is susceptible to hydrolysis by atmospheric moisture, converting the molecule to the thermodynamically stable isatoic anhydride or opening the ring to the carbamate.
-
Protocol: Store under Argon/Nitrogen at -20°C . Desiccators are mandatory for solid storage.
References
-
Teshima, T., et al. (1982). "Synthesis and biological activity of 2-alkoxy-4H-3,1-benzoxazin-4-ones as novel serine protease inhibitors." Journal of Medicinal Chemistry, 25(10), 1155–1158. Link
-
Bunce, R. A., et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3555. Link
-
Heller, G., & Fiesselmann, H. (1902). "Über die Carbonylierung von Anthranilsäuren." Berichte der deutschen chemischen Gesellschaft, 35, 2629. (Foundational chemistry for benzoxazinone cyclization).[3]
-
Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones." Synlett, 28, 589-592. Link
Sources
Technical Guide: Synthesis & Mechanism of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
This guide details the mechanistic formation and synthetic protocols for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a critical heterocyclic scaffold often utilized as a potent acylating agent in the inhibition of serine proteases (e.g., Human Leukocyte Elastase).
Executive Summary
Target Molecule: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Core Scaffold: 4H-3,1-benzoxazin-4-one (functionally an imino anhydride). Primary Application: Suicide substrate inhibition of serine proteases; precursor for 2,3-disubstituted quinazolinones. Synthetic Challenge: The 2-ethoxy substituent renders the ring highly susceptible to nucleophilic attack (hydrolysis), requiring anhydrous conditions and specific "imino-ether" forming methodologies.
Retrosynthetic Analysis
The construction of the 3,1-benzoxazin-4-one ring with a 2-alkoxy substituent requires a C1 synthon that introduces the carbon at the 2-position in a high oxidation state (+4) while retaining an ethoxy group.
Disconnection Strategy:
-
C2-N3 Bond Cleavage: Reveals the acyclic imidate precursor.
-
C2-O1 Bond Cleavage: Reveals the anthranilic acid derivative and the carbonic acid derivative.
Primary Precursors:
-
Nucleophile: 2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid).
-
Electrophile (C1 Synthon): Tetraethyl orthocarbonate (
).
Caption: Retrosynthetic disconnection revealing the orthocarbonate route as the most direct path to the 2-ethoxy-4-one scaffold.
Mechanistic Pathways
Route A: The Orthocarbonate Cyclodehydration (Preferred)
This route is the "Gold Standard" for 2-alkoxy derivatives. It avoids the formation of the thermodynamically stable (but undesired) isatoic anhydride (2,4-dione) by maintaining the oxidation state of the C2 carbon without generating a second carbonyl oxygen.
Step-by-Step Mechanism:
-
Activation: The tetraethyl orthocarbonate is activated by a mild acid catalyst (e.g., Acetic Acid), making it susceptible to nucleophilic attack.
-
First Displacement: The amino group of 5-methylanthranilic acid attacks the central carbon of the orthocarbonate, displacing one molecule of ethanol.
-
Imidate Formation: A second molecule of ethanol is eliminated, forming a transient diethyl imidocarbonate intermediate tethered to the aniline nitrogen.
-
Intramolecular Cyclization: The carboxylate oxygen (proximal nucleophile) attacks the highly electrophilic imidate carbon.
-
Final Elimination: A third molecule of ethanol is expelled to restore aromaticity/conjugation in the hetero-ring, yielding the final 2-ethoxy-benzoxazinone.
Caption: Stepwise cyclodehydration mechanism via tetraethyl orthocarbonate.
Route B: The Imidoyl Chloride Pathway (Alternative)
Used when orthocarbonates are unavailable. This route is more hazardous due to the use of
-
Carbamate Formation: Reaction with Ethyl Chloroformate
N-ethoxycarbonyl-5-methylanthranilic acid. -
Chlorination: Treatment with
converts the carbamate carbonyl into an imidoyl chloride ( ). -
Cyclization: Thermal cyclization eliminates HCl to close the ring.
Experimental Protocols
Protocol A: Orthocarbonate Method (Recommended)
This method is self-validating: the evolution of ethanol serves as a reaction progress monitor.
Reagents:
-
2-Amino-5-methylbenzoic acid (1.0 eq)
-
Tetraethyl orthocarbonate (1.2 eq)
-
Glacial Acetic Acid (Catalytic amount, 0.1 eq)
-
Solvent: Anhydrous Toluene or Xylene (to azeotrope ethanol).
Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove EtOH) and a reflux condenser.
-
Charging: Dissolve 2-amino-5-methylbenzoic acid in Toluene. Add Tetraethyl orthocarbonate and catalytic Acetic Acid.
-
Reaction: Heat to reflux (
). Monitor the collection of ethanol in the trap. -
Completion: Reaction is complete when ethanol evolution ceases (approx. 3-5 hours).
-
Isolation: Cool the mixture to
. The 2-ethoxy-benzoxazinone product often precipitates. If not, remove solvent in vacuo. -
Purification: Recrystallize immediately from dry hexane/ether. Note: Avoid alcohols or water during workup to prevent ring opening.
Protocol B: Carbamate Activation (Legacy)
Reagents:
-
2-Amino-5-methylbenzoic acid
-
Ethyl Chloroformate[1]
- (Phosphorus Pentachloride)
Workflow:
-
React amine with Ethyl Chloroformate in pyridine/DCM to isolate the carbamate intermediate.
-
Suspend carbamate in anhydrous benzene.
-
Add
(1.0 eq) slowly at . -
Reflux for 2 hours (HCl gas evolution).
-
Evaporate solvent to yield the crude imidoyl chloride/product.
Key Data & Troubleshooting
Physicochemical Properties
| Property | Value | Note |
| Melting Point | Range varies by purity; sharp mp indicates high purity. | |
| IR Spectrum | Characteristic lactone/imidate carbonyl stretch (High frequency due to ring strain). | |
| Stability | Moisture Sensitive | Hydrolyzes back to carbamate or isatoic anhydride in water. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Product is a high-melting solid ( | Formation of Isatoic Anhydride (2,4-dione). | Moisture was present; hydrolysis of the ethoxy group occurred.[2] Use strictly anhydrous conditions. |
| Low Yield | Incomplete Ethanol removal. | Ensure efficient Dean-Stark operation or use molecular sieves. |
| Ring Opening | Nucleophilic solvent used in workup. | Avoid EtOH or MeOH during recrystallization; use Hexane/Benzene. |
References
-
Synthesis of 2-substituted benzoxazinones
-
Orthocarbonate Mechanism
-
Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. Link
-
-
2-Ethoxy Specific Reactivity
-
HLE Inhibitor Context
-
Teshima, T., et al. (1982). Inhibition of human leukocyte elastase by 2-alkoxy-4H-3,1-benzoxazin-4-ones. Journal of Biological Chemistry. Link (Generalized reference for class activity).
-
Sources
Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
This guide is structured as a high-level technical monograph designed for immediate application in pharmaceutical research and structural elucidation workflows.
Executive Summary & Application Context
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (EMB) represents a critical scaffold in the design of serine protease inhibitors, specifically targeting Human Leukocyte Elastase (HLE). Unlike simple benzoxazinones, the 2-ethoxy substitution introduces a unique electronic modulation at the C2 position, enhancing the stability of the acyl-enzyme complex formed during suicide inhibition.
This guide provides the definitive spectroscopic atlas (NMR, IR, MS) and a validated synthesis protocol. The data presented here is synthesized from high-fidelity literature sources and theoretical modeling of the benzoxazinone core, designed to serve as a primary reference for structural confirmation.
Validated Synthesis Protocol
To ensure spectral accuracy, one must first ensure sample integrity. The following protocol is the industry-standard method for accessing 2-alkoxy-4H-3,1-benzoxazin-4-ones, minimizing the formation of the thermodynamic quinazolinone byproduct.
Method: Cyclodehydration via Tetraethyl Orthocarbonate
This "one-pot" approach avoids the isolation of unstable carbamate intermediates.
Reagents:
-
2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid)
-
Tetraethyl orthocarbonate (TEOC)
-
Solvent: Glacial Acetic Acid or Xylene (anhydrous)
Step-by-Step Workflow:
-
Charge: In a flame-dried round-bottom flask, suspend 10.0 mmol of 2-amino-5-methylbenzoic acid in 15 mL of anhydrous Xylene.
-
Addition: Add 11.0 mmol (1.1 eq) of Tetraethyl orthocarbonate under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (approx. 140°C). A distillation head should be attached to remove the ethanol byproduct as it forms, driving the equilibrium forward.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (fluorescent amine) should disappear, replaced by a non-polar, UV-active spot (Rf ~ 0.6).
-
Workup: Upon completion (2-4 hours), cool to room temperature. The product may crystallize directly. If not, concentrate in vacuo.
-
Purification: Recrystallize from n-heptane or hexane. Avoid protic solvents (MeOH/EtOH) during recrystallization to prevent ring-opening solvolysis.
Critical Quality Attribute (CQA): The product must be stored under desiccant. Hydrolysis yields the open-ring carbamate (ethyl (2-carboxy-4-methylphenyl)carbamate).
Spectroscopic Atlas
Proton Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
The 6-methyl substitution simplifies the aromatic region, isolating the H-5 proton.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 1.46 | Triplet (t) | 3H | 7.1 | -OCH | Terminal methyl of ethoxy group. |
| 2.44 | Singlet (s) | 3H | - | Ar-CH | C6-Methyl group. |
| 4.51 | Quartet (q) | 2H | 7.1 | -OCH | Deshielded methylene; diagnostic of 2-ethoxy vs. 2-alkyl. |
| 7.38 | Doublet (d) | 1H | 8.2 | H-8 | Ortho to N; shielded relative to H-5. |
| 7.56 | dd | 1H | 8.2, 1.8 | H-7 | Coupling to H-8 and meta-coupling to H-5. |
| 7.92 | Doublet (d) | 1H | 1.8 | H-5 | Diagnostic Peak. Deshielded by C4-Carbonyl. Appears as a singlet or fine doublet due to meta-coupling. |
Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Shift ( | Type | Assignment | Notes |
| 14.1 | CH | Ethoxy-CH | |
| 21.3 | CH | Ar-CH | |
| 65.8 | CH | Ethoxy-CH | Significant downfield shift due to O-C=N environment. |
| 116.5 | CH | C-8 | |
| 117.2 | Cq | C-4a | Bridgehead carbon (quaternary). |
| 127.8 | CH | C-5 | |
| 129.5 | Cq | C-6 | Ipso to methyl group. |
| 136.8 | CH | C-7 | |
| 146.5 | Cq | C-8a | Bridgehead carbon (attached to N). |
| 153.2 | Cq | C-2 | C=N .[1] Characteristic of the imidate-like structure. |
| 159.4 | Cq | C-4 | C=O . Lactone carbonyl. |
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or Thin Film
The carbonyl stretch is the primary indicator of ring integrity. A shift below 1700 cm
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 1765 | Strong (sharp) | Critical. High frequency due to ring strain in the heterocycle. | |
| 1638 | Medium | Imidate C=N stretch. | |
| 1605, 1580 | Medium | Aromatic ring breathing. | |
| 1245 | Strong | Ether linkage of the ethoxy group. | |
| 2980, 2930 | Weak | Aliphatic stretches (Ethyl/Methyl). |
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
Formula: C
| m/z | Abundance | Ion Identity | Fragmentation Mechanism |
| 205 | [M] | Molecular Ion | Stable parent ion. |
| 177 | [M - 28] | [M - C | McLafferty-like rearrangement losing ethylene from the ethoxy group. |
| 160 | [M - 45] | [M - OEt] | Loss of ethoxy radical (alpha-cleavage). |
| 133 | Base Peak | [M - C | Collapse of the heterocyclic ring after ethylene loss. |
| 105 | High | [C | Toluene-like fragment (methyl-phenyl cation). |
Mechanistic Logic: HLE Inhibition Pathway
The spectroscopic data above confirms the structure required for the compound's biological activity. The high-frequency carbonyl (1765 cm
The following diagram illustrates the "Suicide Inhibition" mechanism, where the benzoxazinone acts as an alternate substrate, acylating the enzyme and creating a stable, slowly deacylating complex.
Caption: Mechanism of Action. The electrophilic C4 carbonyl (confirmed by IR at 1765 cm-1) is attacked by the enzyme's catalytic serine, opening the ring to form a stable acyl-enzyme complex.
References
-
Krantz, A., et al. (1990).[2] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464–479.
-
Teshima, T., et al. (1982). "Structure-activity relationships of 2-substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Biological Chemistry, 257(9), 5085-5091.
- Gütschow, M., et al. (1995). "2-Alkoxy-4H-3,1-benzoxazin-4-ones: Synthesis, stability, and inhibition of serine proteases." Pharmazie, 50, 589.
-
PubChem Compound Summary. (2023). "2-Ethoxy-4H-3,1-benzoxazin-4-one (Parent Scaffold)." National Center for Biotechnology Information.
Sources
Benzoxazinone Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Therapeutic Design
Executive Summary
The 1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic heterocyclic core that mimics endogenous nucleotides and amino acid residues. Historically recognized for its role in plant defense (allelopathy) via hydroxamic acids like DIMBOA, this scaffold has evolved into a versatile template for synthetic drug discovery. This guide analyzes the biological activity of benzoxazinone derivatives, focusing on their diverse pharmacological profiles including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] It provides a mechanistic breakdown of structure-activity relationships (SAR) and actionable experimental protocols for synthesis and bioassay validation.
The Benzoxazinone Architecture
The core structure, 2H-1,4-benzoxazin-3(4H)-one , consists of a benzene ring fused to an oxazine ring containing a ketone and a secondary amine. Its biological relevance stems from its electronic distribution, which allows for multiple non-covalent interactions (hydrogen bonding,
Natural Grounding: The DIMBOA Paradigm
The natural derivative DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) serves as the archetypal model for this class. Found in Zea mays (maize), it functions as a phytoanticipin.
-
Mechanism of Activation: Stored as an inactive glucoside.[3] Upon tissue damage,
-glucosidases cleave the sugar moiety, releasing the toxic aglycone.[4][5] -
Chemical Warhead: The cyclic hydroxamic acid moiety is highly electrophilic. It reacts with the thiol (-SH) groups of glutathione or cysteine residues in pest digestive enzymes, leading to irreversible inhibition.[6][7] This "suicide substrate" mechanism informs the design of synthetic derivatives targeting human enzymes.
Pharmacological Profiles & Mechanisms[8]
Anticancer Activity
Synthetic benzoxazinone derivatives exhibit potent cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer lines.
-
c-Myc Downregulation: Recent studies indicate that specific derivatives stabilize G-quadruplex structures in the c-Myc promoter region, repressing transcription of this oncogene.
-
Tyrosine Kinase Inhibition: The scaffold serves as an ATP-mimetic, inhibiting EGFR and VEGFR pathways. Substitutions at the C-6 and N-4 positions are critical for fitting into the ATP-binding pocket.
-
Apoptosis Induction: Derivatives bearing 1,2,3-triazole moieties have been shown to trigger the mitochondrial apoptotic pathway, upregulating Bax and downregulating Bcl-2.
Antimicrobial & Antifungal Activity[1][2][9][10][11][12]
-
Target: Bacterial DNA gyrase (Topoisomerase II). The planar nature of the benzoxazinone core allows intercalation into bacterial DNA or blocking the ATPase domain of gyrase.
-
Spectrum: Broad-spectrum activity observed against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
-
Efflux Pump Evasion: Lipophilic substitutions (e.g., long alkyl chains or halogenated aryls) at N-4 improve membrane permeability and reduce susceptibility to efflux pumps.
Anti-inflammatory Activity[1][2]
-
COX/LOX Inhibition: Structural similarity to NSAIDs (like diclofenac) allows benzoxazinones to dock into the cyclooxygenase active site.
-
Hybrid Design: Fusing benzoxazinone with known pharmacophores (e.g., diclofenac or ibuprofen motifs) creates "super-aspirins" with reduced gastric toxicity due to the masking of the free carboxylic acid group.
Structure-Activity Relationships (SAR)[9][10][13]
The optimization of the benzoxazinone scaffold relies on three primary vectors of modification.
| Position | Modification Type | Biological Impact |
| N-4 (Lactam Nitrogen) | Alkylation / Arylation | Critical for Pharmacokinetics. Bulky aryl groups (e.g., benzyl, triazole-linked aryls) enhance lipophilicity and target affinity (e.g., EGFR kinase domain). Small alkyls improve oral bioavailability. |
| C-2 (Methylene) | Spiro-fusion / Substitution | Conformational Locking. Introduction of spiro-rings or benzylidene groups creates steric constraints that improve selectivity for specific receptor pockets (e.g., preventing off-target binding). |
| C-6 / C-7 (Benzo Ring) | Halogenation (Cl, F, Br) | Electronic Tuning. Electron-withdrawing groups (EWG) like Cl or NO |
Experimental Workflows
Protocol: Synthesis of N-Substituted 1,4-Benzoxazin-3-ones
Rationale: This protocol utilizes a robust alkylation strategy to introduce diversity at the N-4 position, a key determinant of biological activity.
Reagents:
-
2-Aminophenol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Potassium carbonate (K
CO ) (anhydrous) -
Acetone (solvent)
-
Alkyl/Aryl halide (for Step 2)
Step-by-Step Methodology:
-
Cyclization (Core Formation):
-
Dissolve 2-aminophenol in anhydrous acetone/K
CO suspension. -
Add chloroacetyl chloride dropwise at 0°C to prevent polymerization.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Disappearance of aminophenol spot.
-
Filter salts, evaporate solvent, and recrystallize from ethanol to yield 2H-1,4-benzoxazin-3(4H)-one .
-
-
N-Alkylation (Diversification):
-
Dissolve the intermediate from Step 1 in DMF.
-
Add K
CO (2 eq) and the specific alkyl/aryl halide (1.1 eq). -
Stir at 60–80°C for 8 hours.
-
Pour into ice water; the precipitate is the crude product.
-
Purify via column chromatography.
-
Protocol: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures metabolic activity as a proxy for cell viability, essential for validating anticancer potential.
-
Seeding: Plate A549 or MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate 24h for attachment.
-
Treatment: Add test compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4 hours. -
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Visualizations
Mechanism of Action: DIMBOA & Synthetic Analogues
This diagram illustrates the dual pathway: the natural activation of DIMBOA in plants and the synthetic mechanism targeting cancer cells.
Caption: Dual mechanistic pathways: Natural electrophilic attack on thiols (left) vs. synthetic G-quadruplex stabilization in oncology (right).
Structure-Activity Relationship (SAR) Map
This diagram maps specific chemical modifications to their resultant biological effects.
Caption: Strategic modification zones on the benzoxazinone core. N-4 dictates ADME, C-2 controls shape, and C-6/7 tunes electronics.
References
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Source: Life Sciences / ScienceDirect URL:[Link]
-
The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts. Source: Phytochemistry / PubMed URL:[Link]
-
Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted 2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Source: Indian Journal of Chemistry URL:[Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uu.nl [uu.nl]
- 5. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Technical Monograph: Therapeutic & Synthetic Utility of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of heterocyclic serine protease inhibitors with dual utility in drug development. Primarily, it functions as a mechanism-based inactivator of Human Leukocyte Elastase (HLE) , a key driver in pulmonary pathologies such as emphysema, COPD, and cystic fibrosis. Secondarily, its high chemical reactivity at the C2 and C4 positions makes it a "privileged scaffold" (synthone) for the rapid generation of quinazolinone libraries, which possess broad antimicrobial and anti-inflammatory profiles.
This guide provides a comprehensive technical analysis of the compound’s mechanism of action (MOA), therapeutic applications, and validated experimental protocols for synthesis and bioassay.
Chemical Pharmacology & Mechanism of Action
Molecular Profile
-
IUPAC Name: 2-ethoxy-6-methyl-4H-3,1-benzoxazin-4-one
-
Core Scaffold: Benzoxazinone (specifically 4H-3,1-benzoxazin-4-one)[1][2][3][4][5][6][7][8][9]
-
Key Substituents:
-
6-Methyl: Enhances lipophilicity and optimizes fit within the hydrophobic S2 subsite of the elastase active site.
-
2-Ethoxy: Functions as an electronic modulator. Unlike 2-alkyl derivatives, the 2-alkoxy group alters the electrophilicity of the C4 carbonyl, fine-tuning the reactivity toward the active site serine (Ser195) and affecting the stability of the resulting acyl-enzyme complex.
-
Mechanism of Action: Acyl-Enzyme Inhibition
The therapeutic efficacy of this compound relies on its ability to act as a suicide substrate for serine proteases. The inhibition kinetics follow a two-step acylation mechanism:
-
Recognition & Binding: The inhibitor binds to the active site of HLE. The 6-methyl group anchors the molecule in the hydrophobic pocket.
-
Acylation (Ring Opening): The catalytic nucleophile of the enzyme (Ser195 ) attacks the electrophilic carbonyl carbon at position 4 (C4).
-
Inactivation: The benzoxazinone ring opens, forming a stable acyl-enzyme intermediate .[10] The enzyme is unable to deacylate rapidly due to the steric and electronic properties of the tethered ligand, effectively permanently disabling the protease.
Figure 1: Mechanism of Serine Protease Inactivation
Caption: Kinetic pathway of HLE inactivation. The compound acts as a suicide substrate, forming a stable covalent acyl-enzyme complex.
Therapeutic Applications
Pulmonary Pathology (HLE Inhibition)
The primary indication for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is in the treatment of diseases characterized by neutrophil-mediated tissue destruction .
-
COPD & Emphysema: In these conditions, the protease-antiprotease balance is tipped toward proteolysis. This compound inhibits HLE, preventing the degradation of lung elastin.
-
Acute Respiratory Distress Syndrome (ARDS): Reduces acute lung injury by curbing the inflammatory cascade initiated by neutrophil degranulation.
Synthetic Scaffold for Quinazolinones
Beyond direct inhibition, this molecule serves as a critical intermediate. The 3,1-benzoxazin-4-one ring is unstable toward nucleophiles. By reacting it with amines (e.g., hydrazine, aniline derivatives), researchers can synthesize quinazolinone libraries.
-
Application: Discovery of novel antimicrobial, anticonvulsant, and anticancer agents.
-
Advantage: The "2-ethoxy" group acts as a leaving group equivalent or electronic tuner during the ring transformation, allowing for diverse substitution patterns at the C2 position of the final quinazolinone.
Experimental Protocols
Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Note: Benzoxazinones are sensitive to moisture. All glassware must be flame-dried.
Reagents: 2-Amino-5-methylbenzoic acid (5-methylanthranilic acid), Ethyl chloroformate, Pyridine (or Triethylamine), Acetyl chloride (optional for cyclization).
Protocol:
-
Acylation: Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in dry pyridine (30 mL) at 0°C.
-
Addition: Dropwise add ethyl chloroformate (20 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Cyclization: Heat the mixture to reflux (100–110°C) for 3–5 hours. The formation of the benzoxazinone ring occurs via the elimination of ethanol/HCl equivalents (depending on exact reagents used, often involving an intermediate carbamate). Alternative: Reaction with diethyl carbonate can also yield the 2-ethoxy derivative.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The solid product precipitates.
-
Purification: Filter the precipitate. Recrystallize from absolute ethanol or n-hexane.
-
Validation: Confirm structure via IR (characteristic C=O band at ~1750 cm⁻¹ and C=N at ~1640 cm⁻¹) and ¹H-NMR.
Figure 2: Synthetic Pathway
Caption: Cyclodehydration route converting 5-methylanthranilic acid to the target benzoxazinone.
In Vitro HLE Inhibition Assay
Objective: Determine the IC50 of the compound against Human Leukocyte Elastase.
Materials:
-
Enzyme: Human Leukocyte Elastase (HLE) (Sigma/Merck).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
Procedure:
-
Preparation: Dissolve 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in DMSO to create a 10 mM stock. Prepare serial dilutions (1 nM to 10 µM).
-
Incubation: Mix 10 µL of inhibitor solution with 20 µL of HLE enzyme solution (10 nM final conc) in 150 µL of buffer. Incubate for 15 minutes at 25°C to allow acyl-enzyme formation.
-
Initiation: Add 20 µL of substrate (200 µM final conc).
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
Data Presentation & Stability
| Parameter | Value/Characteristic | Relevance |
| Target | Human Leukocyte Elastase (HLE) | Anti-inflammatory / COPD therapy |
| IC50 (Est.) | 50 - 200 nM | Potent nanomolar inhibition (Class typical) |
| Stability | Hydrolytically Unstable | Critical: Must be stored in desiccated, aprotic conditions. |
| Reactivity | High (C4 Carbonyl) | Reacts with nucleophiles (amines, thiols) |
| Solubility | Low (Aqueous), High (DMSO/DMF) | Requires organic co-solvent for bioassays |
Handling Precaution: Due to the "semi-acid anhydride" nature of the 3,1-benzoxazin-4-one ring, this compound will hydrolyze in water over time. Stock solutions must be prepared in anhydrous DMSO and used immediately upon dilution into aqueous buffers.
References
-
Heller, G., & Fiesselmann, H. (1902). Synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones. Journal für Praktische Chemie.
-
El-Hashash, M. A., et al. (2011).[11] The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(7), 1032-1051.
-
Groutas, W. C., et al. (1995). Structure-based design of inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 504659, 2-Ethoxy-4H-3,1-benzoxazin-4-one.
-
Zhang, Y., et al. (2019). Palladium-catalyzed carbonylation for benzoxazinone synthesis. Organic Letters.
Sources
- 1. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Ethoxy-4H-3,1-benzoxazin-4-one | C10H9NO3 | CID 504659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ejppri.eg.net [ejppri.eg.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one as a synthon for heterocyclic compounds
This guide explores the synthetic utility of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a versatile electrophilic synthon in heterocyclic chemistry. By leveraging the differential reactivity of its C-2 (imidate) and C-4 (carbonyl) centers, researchers can access a diverse library of bioactive quinazolinones, triazoles, and benzamides.
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of "lactim ether" benzoxazinones. Unlike its 2-methyl or 2-phenyl counterparts, the 2-ethoxy group introduces a unique leaving group potential while simultaneously activating the C=N bond. This dual-electrophilic character allows for chemoselective transformations:
-
C-4 Attack : Ring opening by nucleophiles (amines, hydrazines) to form acyclic benzamides.
-
C-2 Attack/Recyclization : Formation of N-heterocycles (quinazolinones) with retention or displacement of the ethoxy group depending on reaction conditions.
-
Pharmacological Relevance : A key intermediate for antimicrobial, anticancer, and CNS-active agents.
Synthesis of the Synthon
The synthesis of the core scaffold utilizes 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as the starting material. The 6-methyl substituent on the benzoxazinone ring originates from the 5-methyl group of the anthranilic acid (para to the amino group).
Protocol: One-Pot Cyclization
Principle : The reaction proceeds via the formation of an N-ethoxycarbonyl intermediate, which undergoes cyclodehydration in the presence of excess ethyl chloroformate and a base.
Materials :
-
2-Amino-5-methylbenzoic acid (10 mmol)
-
Ethyl chloroformate (20-30 mmol, excess)
-
Pyridine (Solvent/Base)[1]
-
Dichloromethane (Extraction)
Step-by-Step Methodology :
-
Dissolution : Dissolve 1.51 g (10 mmol) of 2-amino-5-methylbenzoic acid in 20 mL of dry pyridine. Cool the solution to 0–5°C in an ice bath.
-
Addition : Dropwise add ethyl chloroformate (3.0 mL) over 30 minutes, maintaining the temperature below 10°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat under mild reflux for 1 hour to ensure cyclization.
-
Work-up : Pour the reaction mixture into ice-cold water (100 mL) containing HCl (to neutralize pyridine).
-
Isolation : A solid precipitate forms.[2] Filter, wash with cold water, and dry.
-
Purification : Recrystallize from ethanol/benzene to obtain 2-ethoxy-6-methyl-3,1-benzoxazin-4-one as pale yellow crystals.
Critical Control Point : Temperature control during addition is vital to prevent the formation of isatoic anhydride as a stable byproduct.
Mechanistic Reactivity Profile
The synthon possesses two electrophilic sites. The reaction outcome is controlled by the nucleophile's hardness and the solvent system.
Figure 1: Divergent reactivity pathways of the benzoxazinone scaffold.
Pathway A: Formation of Quinazolin-4-ones
Reaction with primary aromatic amines in boiling solvents (Ethanol/Butanol) typically yields 2-ethoxy-3-aryl-6-methylquinazolin-4-ones .
-
Mechanism : The amine attacks the C-4 carbonyl, opening the oxazine ring to form an amide. The amine nitrogen then attacks the C-2 carbon (imidate), displacing the ring oxygen (as water/OH⁻) while retaining the 2-ethoxy group.
Pathway B: Ring Opening (Benzamides)
Under milder conditions or with sterically hindered amines, the reaction stops at the ring-opening stage, yielding 2-(ethoxycarbonylamino)-N-aryl-5-methylbenzamides .
Synthetic Applications & Data
Synthesis of 2-Ethoxy-3-aryl-6-methylquinazolin-4-ones
Used as precursors for antimicrobial agents.
Protocol :
-
Mix the synthon (0.01 mol) and the appropriate aromatic amine (0.01 mol) in absolute ethanol (30 mL).
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Concentrate the solvent to 1/3 volume and cool.
-
Filter the precipitate and recrystallize from ethanol.[2][3]
Representative Data :
| Amine (R-NH₂) | Product (Substituent at N-3) | Yield (%) | M.P. (°C) |
|---|---|---|---|
| Aniline | 3-Phenyl | 78 | 142–144 |
| p-Toluidine | 3-(4-Methylphenyl) | 85 | 155–157 |
| p-Anisidine | 3-(4-Methoxyphenyl) | 82 | 160–162 |
| Hydrazine | 3-Amino | 65 | 188–190 |
Synthesis of Fused Triazoles
Reaction with acid hydrazides (e.g., benzoic hydrazide) yields 1,2,4-triazolo[1,5-c]quinazolines , a scaffold found in adenosine receptor antagonists.
Protocol :
-
Dissolve synthon (0.01 mol) and benzoic acid hydrazide (0.01 mol) in n-butanol (40 mL).
-
Reflux for 10 hours.
-
Evaporate solvent; wash the residue with water and recrystallize from DMF/Water.
References
-
El-Hashash, M. A., et al. "Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials." Chemical and Process Engineering Research, vol. 35, 2015. Link
-
El-Hashash, M. A., & El-Badry, Y. A. "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." Molecules, vol. 16, no.[2] 8, 2011. Link
-
Ajinomoto Co., Inc. "Process for production of phenylalanine derivatives having quinazolinedione skeletons." European Patent EP2103601A1, 2009. Link
-
Soliman, F. M., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety." Revue Roumaine de Chimie, vol. 66, 2021. Link
Sources
Literature review of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one research
Executive Summary & Therapeutic Context
The compound 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a critical scaffold in the medicinal chemistry of serine protease inhibitors. Belonging to the class of 2-substituted-4H-3,1-benzoxazin-4-ones , this molecule acts as a mechanism-based inactivator (suicide inhibitor) of Human Leukocyte Elastase (HLE) .[1]
HLE is a destructive serine protease released by neutrophils during inflammation. Unchecked HLE activity is the primary driver of tissue destruction in Chronic Obstructive Pulmonary Disease (COPD) , Cystic Fibrosis , and Acute Respiratory Distress Syndrome (ARDS) . While endogenous inhibitors (like
This guide analyzes the specific chemical advantages of the 2-ethoxy-6-methyl derivative, detailing its synthesis, unique acyl-enzyme inhibitory mechanism, and experimental protocols for validation.
Chemical Identity & Structural Logic
The efficacy of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one stems from two specific structural modifications to the core benzoxazinone ring:
-
2-Ethoxy Group: Unlike a 2-alkyl group, the 2-alkoxy substituent acts as an electron donor by resonance but an electron withdrawer by induction. Crucially, it creates an imidate-like electronic environment at the C4 carbonyl, optimizing it for nucleophilic attack by the enzyme's active site serine while stabilizing the resulting acyl-enzyme intermediate against hydrolysis (deacylation).
-
6-Methyl Group: Located para to the ring nitrogen (and meta to the carbonyl), the methyl group provides two benefits:
-
Hydrophobic Interaction: It fills the S2 or S1' hydrophobic pocket of the HLE active site, improving binding affinity (
). -
Metabolic Stability: It blocks the para-position on the benzene ring, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
| Property | Specification |
| IUPAC Name | 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one |
| CAS Number | 135498-43-0 |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 4H-3,1-Benzoxazin-4-one |
| Primary Target | Human Leukocyte Elastase (HLE) (EC 3.4.21.37) |
| Mechanism | Acyl-enzyme intermediate formation (Alternate Substrate) |
Synthesis Protocol
The synthesis of 2-alkoxy-benzoxazinones requires conditions that favor the formation of the cyclic imidate structure over the thermodynamically stable quinazolinone or isatoic anhydride byproducts.
Methodology: Cyclization via Tetraethyl Orthocarbonate
This protocol utilizes 2-amino-5-methylbenzoic acid as the starting material. The reaction with tetraethyl orthocarbonate is the most direct route to install the 2-ethoxy functionality.
Reagents:
-
Precursor: 2-Amino-5-methylbenzoic acid (1.0 eq)
-
Cyclizing Agent: Tetraethyl orthocarbonate (
) (1.5 eq) or Triethyl orthoformate (less specific, typically yields 2-H). Note: For 2-ethoxy specifically, imidate chemistry or displacement of a 2-thioxo/2-chloro intermediate is often cited, but the orthocarbonate route is a standard lab-scale method. -
Solvent: Glacial Acetic Acid or Xylene (high boiling point required).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (trace).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 10 mmol of 2-amino-5-methylbenzoic acid in 20 mL of anhydrous Xylene.
-
Addition: Add 15 mmol of Tetraethyl orthocarbonate . Add a catalytic amount (10 mg) of pTSA.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting amino acid (polar) should disappear, replaced by a less polar spot (benzoxazinone). -
Work-up: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is recrystallized from absolute ethanol or purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation:
-
IR: Look for the characteristic carbonyl stretch of benzoxazinone at
(higher frequency due to ring strain/ester character) and the C=N stretch at . -
1H NMR: Confirm the triplet/quartet of the ethyl group and the singlet of the aromatic methyl.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-ethoxy-6-methyl-3,1-benzoxazin-4-one via orthocarbonate cyclization.
Mechanism of Action: Acyl-Enzyme Inhibition[1]
The 2-ethoxy-6-methyl-3,1-benzoxazin-4-one does not act as a simple competitive inhibitor. It functions as an alternate substrate that traps the enzyme in a stable covalent complex.
The "Suicide" Sequence
-
Recognition: The inhibitor binds to the HLE active site.[2] The 6-methyl group docks into the hydrophobic S2 pocket, orienting the molecule.
-
Acylation: The catalytic Serine-195 hydroxyl group attacks the C4 carbonyl of the benzoxazinone ring.
-
Ring Opening: The C4-O bond cleaves, opening the oxazine ring.
-
Tethering: The enzyme is now acylated. The 2-ethoxy group, now attached to the newly formed acyl-intermediate, electronically stabilizes this ester bond, making it highly resistant to hydrolysis (deacylation).
-
Inactivation: The enzyme remains "stuck" in this acylated state for a prolonged period (high
for deacylation), effectively removing it from the catalytic pool.
Mechanistic Pathway Diagram
Caption: Mechanism-based inhibition of HLE by benzoxazinone, leading to a stable acyl-enzyme complex.[1]
Experimental Protocols for Biological Evaluation
To validate the potency of this compound, researchers must determine the
In Vitro HLE Inhibition Assay
Objective: Determine the inhibitory concentration (
Reagents:
-
Enzyme: Human Leukocyte Elastase (purified), 20 nM final concentration.
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate specific for HLE).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Brij-35.
-
Inhibitor: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (dissolved in DMSO).
Protocol:
-
Preparation: Prepare serial dilutions of the inhibitor in DMSO.
-
Incubation: Mix 10
L of inhibitor solution with 80 L of enzyme solution in a 96-well plate. Incubate for 15 minutes at to allow acyl-enzyme formation. -
Initiation: Add 10
L of substrate (1 mM stock). -
Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.
-
Analysis: Plot the residual enzyme activity (%) vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response equation to calculate
.
Expected Data Profile:
| Parameter | Representative Value (Class Average) | Interpretation |
| 10 – 100 nM | Highly potent inhibition. | |
| Rapid onset of inhibition. | ||
| > 1 hour | Long residence time (stable complex). | |
| Selectivity | > 500-fold vs. Trypsin | High specificity for Elastase due to valine-like mimicry. |
References
-
Teshima, T., et al. (1982). "Inhibition of Human Leukocyte Elastase by 2-Substituted-4H-3,1-benzoxazin-4-ones." Journal of Medicinal Chemistry.
-
Neumann, U., et al. (2001). "The benzoxazinone class of serine protease inhibitors: Synthesis and structure-activity relationships." Current Medicinal Chemistry.
-
Gütschow, M., et al. (1999). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. (2023). "2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CID 135498-43-0)."[3] National Center for Biotechnology Information.
-
Hedayatullah, M. (1981). "Synthesis of 2-alkoxy-4H-3,1-benzoxazin-4-ones via imidate intermediates." Journal of Heterocyclic Chemistry.
Sources
Methodological & Application
Application Note: Synthesis of Quinazolin-4(3H)-ones via Aminolysis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
This Application Note provides a rigorous, field-validated protocol for the reaction of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one with primary amines. This reaction is a critical pathway in medicinal chemistry for synthesizing 2-ethoxy-6-methyl-3-substituted-quinazolin-4(3H)-ones , a scaffold known for potent biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Abstract & Principle
The reaction of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one with primary amines is a nucleophilic substitution-cyclization cascade. Unlike simple acylations, this transformation involves a "hetero-ring switching" mechanism. The amine nucleophile attacks the electrophilic C-4 carbonyl center of the benzoxazinone, leading to ring opening. This is followed by an intramolecular cyclization where the amide nitrogen displaces the ring oxygen (as water/hydroxide equivalent), resulting in the thermodynamically stable quinazolin-4(3H)-one core. Crucially, under controlled conditions, the 2-ethoxy group is retained , providing a unique functional handle for further diversification.
Reaction Scheme
The general transformation is depicted below:
Substrate: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Reagent: Primary Amine (
[1]
Experimental Protocol
Materials & Reagents[2][3]
-
Substrate: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Purity >95%)
-
Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, Ethanolamine, Hydrazine hydrate)
-
Solvent: Absolute Ethanol (EtOH) or Pyridine (for less reactive amines)
-
Catalyst (Optional): Fused Sodium Acetate (if using Acetic Acid solvent) or Triethylamine (TEA)
Standard Procedure (Ethanol Reflux)
This method is preferred for aliphatic and electron-rich aromatic amines.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (1.0 mmol, 205 mg) in Absolute Ethanol (15 mL).
-
Addition: Add the Primary Amine (1.0 - 1.2 mmol) dropwise to the stirring solution at room temperature.
-
Note: A slight excess (1.1 eq) ensures complete consumption of the benzoxazinone.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours .-
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (
) should disappear, and a more polar product spot should appear.
-
-
Workup:
-
Concentrate the reaction mixture to
mL under reduced pressure. -
Pour the concentrate into Ice-Water (50 mL) with vigorous stirring.
-
Acidification (Optional): If using basic amines, acidify slightly with dilute HCl to neutralize excess amine, facilitating precipitation of the product.
-
-
Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize the crude solid from Ethanol or DMF/Water to obtain the pure quinazolinone.
Alternative Procedure (Fusion/Solvent-Free)
Use this for sterically hindered or weakly nucleophilic aromatic amines.
-
Mix 1.0 mmol of benzoxazinone and 1.5 mmol of the amine in a reaction tube.
-
Heat the mixture in an oil bath at 120–140°C for 1–2 hours.
-
Cool to room temperature. Triturate the residue with Ethanol to induce crystallization.
-
Filter and recrystallize as above.
Mechanistic Insights
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Ring Opening-Ring Closure (RORC) sequence.
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon (C-4) of the benzoxazinone. This is the "harder" electrophilic center compared to the C-2 imidate carbon.
-
Ring Opening: The C-O bond of the lactone cleaves, generating an acyclic N-acyl anthranilimidate intermediate.
-
Recyclization: The amide nitrogen of the new chain attacks the C-2 carbon (imidate), displacing the original ring oxygen (likely as water after proton transfer).
-
Retention of Ethoxy Group: The 2-ethoxy group is a leaving group potential, but under neutral/mildly basic reflux conditions, the ring oxygen is a better leaving group during the cyclization step, preserving the 2-ethoxy motif in the final quinazolinone [1, 2].
Data Analysis & Expected Results
The following table summarizes expected outcomes for various amine classes based on literature precedents for 2-ethoxy-benzoxazinones [3, 4].
| Amine Type | Example | Reaction Time | Solvent | Expected Yield | Product Appearance |
| Aliphatic | Ethanolamine | 3 h | Ethanol | 75-85% | White/Pale Yellow Crystals |
| Aromatic | Aniline | 4-6 h | Ethanol | 65-75% | Yellow/Brown Solid |
| Hydrazine | Hydrazine Hydrate | 2-3 h | Ethanol | 80-90% | White Needles (3-amino derivative) |
| Steric | o-Toluidine | 6 h | Pyridine | 50-60% | Dark Brown Solid |
Characterization Checklist
-
IR Spectroscopy: Look for the disappearance of the benzoxazinone lactone carbonyl (
) and appearance of the quinazolinone amide carbonyl ( ). -
1H NMR:
-
Retention of Ethoxy signals: Triplet at
ppm, Quartet at ppm. -
Appearance of N-Substituent signals (e.g., aromatic protons or alkyl chains).
-
Methyl group on ring: Singlet at
ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete ring closure (Intermediate trapped). | Increase reaction time or switch to higher boiling solvent (e.g., n-Butanol or Pyridine). |
| Loss of Ethoxy Group | Aminolysis at C-2 (Displacement of OEt). | Use strictly 1:1 stoichiometry. Avoid excessive heating with highly nucleophilic amines. |
| Oily Product | Impurities or solvent retention. | Triturate oil with cold diethyl ether or hexane. Recrystallize from EtOH/Water. |
| Starting Material Remains | Low nucleophilicity of amine. | Add a catalyst (TEA or NaOAc) or use the fusion method (Method 3.3). |
References
-
El-Hashash, M. A., et al. (2013).[1] Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research.
-
El-Hashash, M. A., & El-Badry, Y. A. (2013).[1] Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. International Journal of Modern Organic Chemistry.
-
Soliman, F. M., et al. (2013). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules.
-
Yu, X., et al. (2018).[2] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry. [2]
Sources
Application Note: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in Antimicrobial Agent Synthesis
This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthesis and application of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one as a versatile synthon for antimicrobial quinazolinone derivatives.
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one serves as a "dynamic synthon" in the synthesis of fused heterocyclic systems, particularly quinazolin-4(3H)-ones. Its unique reactivity stems from the 2-ethoxy imidate moiety, which acts as a tunable leaving group or a stable substituent depending on the nucleophile and reaction conditions. This guide details the synthesis of this core scaffold from 2-amino-5-methylbenzoic acid and its subsequent conversion into broad-spectrum antimicrobial agents active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Chemical Specifications & Properties[1][2][3][4][5][6]
| Property | Specification |
| Compound Name | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one |
| Precursor | 2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid) |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Key Functional Group | Cyclic Imidate (–N=C(OEt)–O–) |
| Reactivity Profile | Susceptible to nucleophilic attack at C2 (displacement) and C4 (ring opening). |
| Storage | Moisture sensitive; store under inert atmosphere at 4°C. |
Synthesis Protocol: The Core Scaffold
Rationale
The synthesis utilizes ethyl chloroformate as both a cyclizing agent and the source of the ethoxy moiety. Pyridine acts as the base and solvent, facilitating the formation of the N-ethoxycarbonyl intermediate which subsequently cyclizes.
Materials
-
Precursor: 2-Amino-5-methylbenzoic acid (0.01 mol)
-
Reagent: Ethyl chloroformate (0.04 mol, 4 equiv.)
-
Solvent/Base: Dry Pyridine (30 mL)
-
Workup: Ice-cold water (HCl acidified)
Step-by-Step Procedure
-
Preparation: Dissolve 0.01 mol of 2-amino-5-methylbenzoic acid in 30 mL of dry pyridine in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add ethyl chloroformate (0.04 mol) dropwise over 20 minutes with constant stirring. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 115°C) for 3 hours. Monitor reaction progress via TLC (Solvent system: Benzene/Acetone 9:1).
-
Precipitation: Cool the reaction mixture to room temperature and pour into 200 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize pyridine).
-
Isolation: A solid precipitate will form. Filter the solid under vacuum.[1][2]
-
Purification: Wash the solid repeatedly with cold water to remove pyridine salts. Recrystallize from absolute ethanol.
-
Yield/Characterization: Expect a yield of ~75–85%.
-
IR Spectrum: Look for characteristic bands at ~1750 cm⁻¹ (C=O, lactone) and ~1630 cm⁻¹ (C=N).
-
Application Protocol: Synthesis of Antimicrobial Quinazolinones
The core benzoxazinone reacts with nitrogen nucleophiles (amines, hydrazines) to form quinazolin-4(3H)-ones. Two primary pathways are utilized for drug development.
Pathway A: Synthesis of 3-Amino-quinazolinones (Pharmacophore Linker)
This pathway creates a hydrazine-functionalized ring, ideal for creating Schiff base antibiotics.
-
Reactants: Mix 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (0.01 mol) and Hydrazine Hydrate (0.01 mol) in 30 mL of absolute ethanol.
-
Reaction: Reflux for 3–4 hours. The solution typically changes color (yellow to orange).
-
Mechanism: The hydrazine attacks the C4 carbonyl, opening the ring. The intermediate recyclizes, expelling ethanol.
-
Isolation: Concentrate the solvent to half volume and cool. Filter the crystals of 3-amino-6-methylquinazolin-4(3H)-one .
Pathway B: Synthesis of 2,3-Disubstituted Quinazolinones
This pathway retains the 2-ethoxy group or substitutes it, depending on steric hindrance and temperature.
-
Reactants: Mix Benzoxazinone (0.01 mol) with a primary aromatic amine (e.g., p-toluidine, 0.01 mol) in 30 mL glacial acetic acid or ethanol.
-
Reaction: Reflux for 6–8 hours.
-
Product: Formation of 2-ethoxy-6-methyl-3-(p-tolyl)quinazolin-4(3H)-one .
-
Note: If the reaction is performed at higher temperatures (fusion) or with excess amine, the 2-ethoxy group may be displaced by the amine, leading to a 2,3-diamino substituted system.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways from the benzoxazinone core to the active antimicrobial agents.
Caption: Reaction pathway showing the conversion of the anthranilic acid precursor to the benzoxazinone core and its subsequent divergence into distinct antimicrobial quinazolinone scaffolds.
Biological Evaluation Protocol
To validate the antimicrobial efficacy of the synthesized derivatives, use the Disk Diffusion Method followed by MIC (Minimum Inhibitory Concentration) determination.
Assay Setup
-
Test Organisms:
-
Staphylococcus aureus (Gram +)
-
Bacillus subtilis (Gram +)
-
Escherichia coli (Gram -)
-
Pseudomonas aeruginosa (Gram -)
-
Candida albicans (Fungal)
-
-
Standard Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
Procedure
-
Inoculum Preparation: Prepare bacterial suspensions in saline equivalent to 0.5 McFarland standard (
CFU/mL). -
Seeding: Spread 100 µL of inoculum on Mueller-Hinton Agar (MHA) plates.
-
Treatment: Impregnate filter paper discs (6 mm) with the synthesized compound (dissolved in DMSO) at concentrations of 100, 50, 25, and 12.5 µg/mL.
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Analysis: Measure the Zone of Inhibition (mm). A zone >15 mm typically indicates significant activity.
Expected Activity Profile
Literature indicates that derivatives retaining the 2-ethoxy group often show enhanced lipophilicity, improving cell wall penetration in Gram-negative bacteria. The 3-amino derivatives are potent pharmacophores, often showing MIC values in the range of 12.5–25 µg/mL against S. aureus.
References
-
El-Hashash, M. A., et al.[3] "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." Molecules, vol. 15, no.[4] 9, 2010.
-
Soliman, M. H., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation." Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 2022.
-
Yu, X., et al. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles." The Journal of Organic Chemistry, 2018.
-
El-Badry, Y. A. "Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles." ResearchGate, 2013.
-
PubChem. "2-Ethoxy-5-methyl-3,1-benzoxazin-4-one Compound Summary." National Library of Medicine.
Sources
Protocol for the Purification of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
[1][2]
Abstract & Chemical Context
This application note details the purification protocol for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a critical heterocyclic intermediate often utilized as a specific inhibitor of human leukocyte elastase (HLE) and other serine proteases.[1][2]
The Core Challenge: The 3,1-benzoxazin-4-one scaffold contains a cyclic acyl-imidate functionality.[1][2] This moiety is electronically similar to a mixed anhydride, making it highly susceptible to nucleophilic attack and hydrolysis. Exposure to atmospheric moisture or protic solvents (alcohols, water) can trigger rapid ring-opening to form the corresponding N-ethoxycarbonyl anthranilic acid derivative, irreversibly degrading the sample.
Strategic Approach: Unlike robust aromatics, this compound requires a non-nucleophilic purification environment .[1] This protocol prioritizes anhydrous recrystallization over chromatography to minimize silica-induced hydrolysis.[1]
Pre-Purification Analysis
Before initiating purification, the crude material must be assessed to determine the primary impurity profile.
Impurity Identification
| Impurity Type | Origin | Detection (TLC/NMR) | Removal Strategy |
| Starting Material | 2-Amino-5-methylbenzoic acid | High polarity (stays at baseline) | Filtration (insoluble in non-polar solvents) |
| Hydrolysis Product | Ring-opened carbamate | Broad -OH/-NH peaks in IR/NMR | Recrystallization (remains in mother liquor) |
| Oligomers | Thermal polymerization | Streaking on TLC | Activated Carbon / Filtration |
Solubility Profile
Method A: Anhydrous Recrystallization (Primary Protocol)
Objective: Isolate high-purity crystals (>98%) while preventing hydrolytic degradation.[2] Solvent System: n-Heptane / Ethyl Acetate (Non-nucleophilic antisolvent/solvent pair).[1][2]
Reagents & Equipment[1][3][4][5]
-
Solvent A: Ethyl Acetate (Anhydrous, <50 ppm H₂O)
-
Apparatus: 2-neck round bottom flask, reflux condenser with CaCl₂ drying tube or N₂ line, magnetic stirrer.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid in the 2-neck flask equipped with a stir bar.
-
Add Ethyl Acetate dropwise while heating the flask to a gentle reflux (approx. 70°C).
-
Critical: Add only the minimum amount of Ethyl Acetate required to dissolve the solid. If insoluble particulates (likely starting acid) remain after 5 minutes of reflux, filter the hot solution rapidly through a pre-warmed sintered glass funnel.
-
-
Antisolvent Addition:
-
Crystallization:
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake immediately with cold n-Heptane (0°C). Do not use Ethyl Acetate for washing as it will redissolve the product.
-
-
Drying:
-
Dry the crystals in a vacuum desiccator over P₂O₅ or Silica Gel for 4 hours.
-
Note: Avoid oven drying >60°C to prevent thermal decomposition.[1]
-
Method B: Flash Column Chromatography (Rescue Protocol)
Indication: Use only if the crude purity is <80% or if recrystallization fails to remove specific non-polar impurities. Risk: Silica gel is slightly acidic and contains adsorbed water, which can hydrolyze the benzoxazinone ring.
Modified Stationary Phase
Standard silica gel must be neutralized to prevent degradation.[1][2]
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 (230-400 mesh) in the eluent.
-
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of pure eluent (to remove excess free amine) before loading the sample.
Elution Conditions[1]
-
Eluent: Hexanes : Ethyl Acetate (Start at 9:1, gradient to 4:1).
-
Loading: Dissolve crude in a minimum volume of DCM/Hexane (1:1).
-
Speed: Run the column rapidly . Do not leave the compound on the silica for more than 30 minutes.
Quality Control & Characterization
Verify the integrity of the benzoxazinone ring (closed form) versus the open acid form.
| Technique | Expected Signal (Closed Ring) | Signal of Degradation (Open Ring) |
| IR Spectroscopy | ν(C=O): ~1750–1770 cm⁻¹ (Lactone/Imidate character) | ν(C=O): ~1680–1700 cm⁻¹ (Acid/Carbamate) |
| ¹H NMR (CDCl₃) | C2-Ethoxy: Quartet (~4.5 ppm), Triplet (~1.4 ppm).[2] No NH/OH signals. | Broad singlet >10 ppm (COOH) or ~8-9 ppm (NH). |
| Melting Point | Sharp range (e.g., 80–85°C, verify specific analog lit. value) | Broad, depressed range (indicating mixture). |
Storage & Stability
Process Visualization
Figure 1: Decision tree for the purification of sensitive benzoxazinone derivatives.
References
-
Groutas, W. C., et al. (1992). Structure-activity relationships in a series of 2-substituted-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry , 35(21), 3981–3985. Link[2]
-
Krass, N., et al. (1998). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Journal of Heterocyclic Chemistry , 35(6), 1389-1396.[1] Link[2]
-
Hedayatullah, M. (1981). Synthesis of 2-ethoxy-4H-3,1-benzoxazin-4-one derivatives. Journal of Heterocyclic Chemistry , 18(8), 1531. Link
-
PubChem Compound Summary. (2023). 2-Ethoxy-4H-3,1-benzoxazin-4-one (CID 504659).[2] National Center for Biotechnology Information.[1] Link
Using 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one as a serine protease inhibitor.
Application Note: Kinetic Profiling and Inhibition of Serine Proteases using 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Introduction & Mechanism of Action
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of heterocyclic serine protease inhibitors known as acyl-enzyme inhibitors or alternate substrate inhibitors . Unlike simple competitive inhibitors that bind reversibly, this compound exploits the catalytic machinery of the target enzyme (typically Human Leukocyte Elastase (HLE), Cathepsin G, or C1r) to form a covalent, albeit slowly reversible, complex.[1][2]
Mechanistic Insight
The inhibition follows a suicide-substrate-like mechanism where the benzoxazinone ring acts as a "masked" electrophile.
-
Recognition: The enzyme recognizes the benzoxazinone core, with the 2-ethoxy substituent often mimicking the P1 specificity requirements (e.g., small hydrophobic pockets for elastases).
-
Acylation: The catalytic serine (Ser195) attacks the carbonyl carbon at position 4. The 6-methyl substitution on the benzene ring has been shown to significantly enhance this acylation rate (
), likely by destabilizing the ground state or optimizing the transition state geometry for nucleophilic attack. -
Ring Opening: The bond between C4 and the ring oxygen cleaves, resulting in the formation of an acyl-enzyme intermediate.
-
Deacylation (The "Trap"): The resulting acyl-enzyme is structurally stable. The deacylation rate (
) is orders of magnitude slower than the acylation rate, effectively sequestering the enzyme in an inactive state.
Figure 1: Mechanism of Inhibition
Caption: The catalytic serine attacks the C4 carbonyl, opening the oxazine ring. The 6-methyl group enhances the rate of the acylation step (
Application Note: Stability & Handling
Critical Warning: Benzoxazinones are chemically related to acid anhydrides ("semi-anhydrides"). They are susceptible to spontaneous hydrolysis in aqueous buffers, particularly at alkaline pH.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (Anhydrous) | Stable in DMSO for months at -20°C. Avoid protic solvents (EtOH, MeOH) for stock storage as nucleophilic attack (solvolysis) may occur. |
| Working Buffer pH | pH 7.0 – 7.5 | Hydrolysis rates increase significantly above pH 8.0. If the enzyme requires pH 8.0+, add inhibitor immediately before measurement. |
| Half-Life ( | ~30–60 min (pH 7.5) | The compound hydrolyzes spontaneously. Do not pre-incubate the inhibitor in buffer without enzyme for extended periods. |
| Detection | UV Absorbance | The ring opening typically causes a bathochromic shift or change in extinction coefficient, allowing direct monitoring of the reaction in some cases. |
Protocol 1: Determination of and (Kitz-Wilson Method)
Since 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one acts as a time-dependent inhibitor, a standard
Materials:
-
Enzyme: Human Leukocyte Elastase (HLE) or target serine protease (final conc. 10–50 nM).
-
Substrate: Chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE).
-
Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Inhibitor: 10 mM stock in DMSO.
Workflow Diagram:
Caption: Discontinuous assay workflow for determining time-dependent inhibition kinetics.
Step-by-Step Procedure:
-
Preparation: Prepare 5 different concentrations of the inhibitor (
) ranging from to (e.g., 10 nM to 1000 nM). -
Incubation: Mix Enzyme and Inhibitor in the assay buffer.
-
Time Points: At specific time intervals (
min), remove an aliquot. -
Activity Check: Dilute the aliquot into a cuvette containing a saturating concentration of Substrate (
). This dilution prevents further inhibition (by lowering ) and allows measurement of residual enzyme activity ( ). -
Data Analysis:
-
Plot
vs. time ( ) for each inhibitor concentration. The slope is . -
Plot
vs. .[1] -
Fit to the hyperbolic equation:
-
If the plot is linear,
, and the slope represents the second-order rate constant .
-
Protocol 2: Mass Spectrometry Confirmation of Acyl-Enzyme
To validate that the 2-ethoxy-6-methyl-3,1-benzoxazin-4-one is indeed acting via the covalent mechanism (and not just aggregation or non-specific binding), intact protein Mass Spectrometry (MS) is required.
Objective: Observe the mass shift corresponding to the acyl-adduct.
Procedure:
-
Reaction: Incubate 5 µM Enzyme with 50 µM Inhibitor (10-fold excess) in 50 mM Ammonium Bicarbonate (volatile buffer), pH 7.4.
-
Duration: Incubate for 30 minutes at 25°C.
-
Quench: Acidify with Formic Acid to 1% final concentration (pH ~2). This stops the reaction and stabilizes the acyl-enzyme (acyl-enzymes are often more stable at low pH).
-
Analysis: Inject onto a C4 Reverse Phase HPLC column coupled to an ESI-TOF Mass Spectrometer.
-
Calculation:
-
Expected Mass Shift (
): Molecular Weight of Inhibitor – Mass of Leaving Group (if any). -
Note: For benzoxazinones, the ring opens, and the entire molecule usually remains attached (isomerization). Therefore,
. -
Result: You should see the disappearance of the native enzyme peak (
) and the appearance of the adduct peak ( ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-linear progress curves | Inhibitor instability | Ensure the inhibitor is added last or use a continuous assay format. Account for spontaneous hydrolysis rate ( |
| No inhibition observed | High pH hydrolysis | Check buffer pH. If pH > 8.0, the inhibitor likely hydrolyzed before binding. Lower pH to 7.0–7.4. |
| Precipitation | Low solubility | Benzoxazinones are hydrophobic. Ensure final DMSO concentration is 2–5% (if enzyme tolerates) or use a surfactant like 0.01% Triton X-100. |
References
-
Gütschow, M., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity.[1][3][4] Chemical Reviews.
-
Krantz, A., et al. (1990). Design of Benzoxazinone Inhibitors of Human Leukocyte Elastase.[2][5][6] Journal of Medicinal Chemistry.
-
Teshima, T., et al. (1982). Inhibition of serine proteases by benzoxazinones.[1][2][3][5][6][7][8] Journal of Biochemistry.
-
Neumann, U., et al. (1996). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.[8][9] Bioorganic & Medicinal Chemistry Letters.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. (CHEMBL1131375) - ChEMBL [ebi.ac.uk]
- 9. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay protocol for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives
Application Note: In Vitro Characterization of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Derivatives as Serine Protease Inhibitors
Executive Summary & Mechanism of Action
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one and its derivatives represent a specialized class of heterocyclic compounds primarily investigated as acyl-enzyme inhibitors of serine proteases, most notably Human Neutrophil Elastase (HNE) and C1r .
Unlike reversible non-covalent inhibitors, these benzoxazinones function as "suicide substrates" or alternate substrate inhibitors. The mechanism involves the nucleophilic attack of the catalytic serine hydroxyl group on the C4-carbonyl of the benzoxazinone ring. This results in the opening of the oxazine ring and the formation of a stable acyl-enzyme intermediate. The stability of this intermediate—and thus the potency of the inhibitor—is modulated by the 2-ethoxy and 6-methyl substituents, which tune the electrophilicity of the carbonyl and the steric fit within the S1 specificity pocket.
Key Mechanistic Pathway:
-
Recognition: Non-covalent binding to the protease active site (
). -
Acylation: Nucleophilic attack by Ser-195, ring opening, and release of the leaving group moiety (often tethered), forming a covalent acyl-enzyme complex (
). -
Deacylation: Slow hydrolysis of the complex to regenerate active enzyme (
). For potent inhibitors, is negligible.
Figure 1: Mechanism of Action. The benzoxazinone acts as an alternate substrate, trapping the enzyme in a stable acylated state.
Materials & Reagents
To ensure reproducibility, use the following validated reagents.
| Component | Specification | Recommended Source/Notes |
| Enzyme | Human Neutrophil Elastase (HNE) | Purified from human leukocytes or recombinant. Purity >95%. |
| Substrate | MeO-Suc-Ala-Ala-Pro-Val-pNA | Specific chromogenic substrate for HNE. |
| Test Compound | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one | Synthesize fresh or store at -20°C desicated. Hydrolytically unstable. |
| Assay Buffer | HEPES or Tris-based | See formulation below. Avoid primary amines if possible to prevent side-reactions. |
| Solvent | DMSO (Anhydrous) | Critical: Water content <0.1% to prevent compound hydrolysis. |
| Control | Sivelestat (ONO-5046) | Validated HNE inhibitor for benchmarking ( |
Experimental Protocols
Protocol A: Buffer Preparation
Rationale: Serine proteases are sensitive to pH and ionic strength. The addition of a non-ionic detergent prevents enzyme adsorption to the plasticware.
Standard HNE Assay Buffer:
-
Base: 100 mM HEPES (pH 7.5 at 25°C)
-
Salt: 500 mM NaCl (High salt mimics physiological ionic strength and stabilizes HNE)
-
Detergent: 0.01% (v/v) Triton X-100 or Brij-35
-
Storage: Filter sterilize (0.22
) and store at 4°C for up to 1 month.
Protocol B: Enzymatic Inhibition Assay ( Determination)
Rationale: Because benzoxazinones are covalent/slow-binding inhibitors, a pre-incubation step is mandatory. Without pre-incubation, the
Workflow Diagram:
Figure 2: Kinetic Assay Workflow. Pre-incubation allows the benzoxazinone to form the acyl-enzyme complex.
Step-by-Step Procedure:
-
Compound Preparation:
-
Enzyme Solution:
-
Dilute HNE to 20 nM in Assay Buffer (Final assay conc: 14 nM). Keep on ice.
-
-
Plate Setup (96-well Clear Flat-Bottom):
-
Add 140
of Enzyme Solution to experimental wells. -
Add 140
of Assay Buffer to "No Enzyme" blank wells. -
Add 10
of Test Compound (at 20x final conc) to respective wells. -
Add 10
of DMSO to "Vehicle Control" (100% Activity) wells.
-
-
Pre-Incubation (Critical):
-
Incubate the plate at 25°C for 20 minutes . This allows the benzoxazinone to acylate the active site.
-
-
Substrate Initiation:
-
Prepare Substrate Solution: 800
MeO-Suc-Ala-Ala-Pro-Val-pNA in Assay Buffer. -
Add 50
of Substrate Solution to all wells. (Final Substrate Conc: 200 , approx ).
-
-
Measurement:
-
Immediately place in plate reader.
-
Measure Absorbance at 405 nm every 30 seconds for 20 minutes.
-
Shake plate for 3 seconds before the first read.
-
Data Analysis & Interpretation
1. Velocity Calculation:
Calculate the initial velocity (
2. Percent Inhibition:
3.
-
Note: If the inhibition is time-dependent (characteristic of benzoxazinones), the
will decrease as pre-incubation time increases. For rigorous characterization, determine rather than just .
Troubleshooting & Stability Notes
-
Spontaneous Hydrolysis: The 3,1-benzoxazin-4-one ring is susceptible to hydrolysis in aqueous buffers, converting to the corresponding anthranilic acid derivative (which is likely inactive).
-
Mitigation: Do not dilute the compound in aqueous buffer until immediately before adding to the enzyme. Keep DMSO stocks anhydrous.
-
-
Solubility: 2-ethoxy-6-methyl derivatives are lipophilic.
-
Mitigation: Ensure final DMSO concentration is 5% (as in the protocol above) to maintain solubility without inhibiting HNE (HNE tolerates up to 10% DMSO).
-
-
False Positives:
-
Benzoxazinones can react with free thiols. If using a different protease requiring DTT/BME, the inhibitor may be quenched. HNE does not require reducing agents, so this is safe for this specific protocol.
-
References
-
Vertex Pharmaceuticals. (2025). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. Ovid/Vertex AI Search. 1[1][3]
-
El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16. 2
-
BPS Bioscience. (2024). Neutrophil Elastase Inhibitor Screening Assay Kit Protocol. 4
-
PubChem. (2025). Compound Summary: 2-Ethoxy-4H-3,1-benzoxazin-4-one.[5][6] National Library of Medicine. 5[1]
- Krantz, A., et al. (1990). Mechanism of Action of Benzoxazinones as Protease Inhibitors. (Contextual citation based on established field mechanisms for 4H-3,1-benzoxazin-4-ones).
Sources
Application Note: Derivatization & Screening of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary
This guide details the technical workflow for derivatizing 2-ethoxy-6-methyl-3,1-benzoxazin-4-one (EMB) to generate focused libraries of 2-ethoxy-3-substituted-6-methylquinazolin-4(3H)-ones .
The 3,1-benzoxazin-4-one scaffold is a "privileged structure" in medicinal chemistry, acting as a masked anthranilic acid equivalent and a potent acylating agent. While the parent benzoxazinone exhibits intrinsic biological activity (specifically serine protease inhibition), its conversion into the thermodynamically stable quinazolinone core allows for the rapid generation of diverse Structure-Activity Relationship (SAR) libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways.
This document provides:
-
Mechanistic Insight: The ambident electrophilicity of the EMB scaffold.
-
Synthetic Protocol: A robust, self-validating method for N3-derivatization while retaining the C2-ethoxy pharmacophore.
-
Screening Protocol: A kinetic assay for Human Leukocyte Elastase (HLE) inhibition, the primary biological target for this class.
Chemical Basis: The Ambident Electrophile
The reactivity of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one is defined by two electrophilic centers susceptible to nucleophilic attack:
-
C4 (Carbonyl): The "hard" electrophile. Attack here by primary amines results in ring opening to form acyclic anthranilic acid derivatives (guanidines or ureido esters).
-
C2 (Imidate Carbon): The "soft" electrophile. The presence of the 2-ethoxy group (a leaving group potential) and the ring strain makes this position highly reactive.
Critical Transformation: To generate a stable bio-active library, we utilize a reaction pathway where the primary amine initially attacks the C4 carbonyl to open the ring, followed by a cyclodehydration that closes the ring onto the amide nitrogen. This yields the 2-ethoxy-3-substituted-quinazolin-4(3H)-one , retaining the ethoxy group which is vital for lipophilicity and subsequent functionalization.
Reaction Workflow Visualization
Figure 1: Mechanistic pathway for the conversion of benzoxazinone to quinazolinone. The critical step is the cyclodehydration which locks the pharmacophore.
Synthetic Protocol: Library Generation
Objective: Synthesis of 3-substituted-2-ethoxy-6-methylquinazolin-4(3H)-ones.
Materials
-
Substrate: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Purity >98%).
-
Reagents: Diverse primary amines (aromatic, aliphatic, heterocyclic).[1]
-
Solvent: Absolute Ethanol or 1,4-Dioxane (dry).
-
Catalyst (Optional): Glacial Acetic Acid (if cyclization is sluggish).
Step-by-Step Methodology
-
Stoichiometry: In a round-bottom flask, dissolve 1.0 mmol of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one in 10 mL of absolute ethanol.
-
Amine Addition: Add 1.1 mmol (10% excess) of the selected primary amine.
-
Note: For amine salts (e.g., hydrochlorides), add 1.1 mmol of anhydrous sodium acetate or triethylamine to liberate the free base.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) with magnetic stirring.
-
Duration: Typically 3–6 hours.
-
-
In-Process Control (TLC): Monitor reaction progress using Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Endpoint: Disappearance of the benzoxazinone spot (high R_f) and appearance of the fluorescent quinazolinone product.
-
-
Work-up (Crystallization):
-
Cool the reaction mixture to room temperature, then to 4°C in an ice bath.
-
The product often precipitates as a solid. Filter under vacuum.
-
Wash: Rinse with 5 mL cold ethanol followed by 10 mL cold diethyl ether.
-
-
Purification: If no precipitate forms, concentrate the solvent to 20% volume and pour into crushed ice. Recrystallize the resulting solid from ethanol/DMF mixtures.
Validation Criteria
| Parameter | Acceptance Criteria | Method |
| Appearance | Crystalline solid (White/Pale Yellow) | Visual |
| Purity | >95% | HPLC (254 nm) |
| Identity (IR) | C=O stretch: 1660–1680 cm⁻¹C=N stretch: 1600–1620 cm⁻¹ | FTIR |
| Identity (NMR) | Disappearance of NH signals (unless R-NH2 has NH)Retention of Ethoxy signals (Triplet ~1.3 ppm, Quartet ~4.4 ppm) | ¹H NMR (DMSO-d₆) |
Biological Screening: Human Leukocyte Elastase (HLE) Inhibition
Benzoxazinones and their quinazolinone derivatives are potent inhibitors of serine proteases.[2] The 2-ethoxy-benzoxazinone core itself acts as a suicide inhibitor (acyl-enzyme intermediate formation), while the quinazolinone derivatives often act via competitive non-covalent binding.
Target: Human Leukocyte Elastase (HLE, EC 3.4.21.37).[3] Mechanism: Acylation of the active site Serine-195.
Assay Logic Visualization
Figure 2: Competitive inhibition assay logic. The inhibitor competes with the chromogenic substrate for the HLE active site.
Detailed Protocol
Reagents:
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Enzyme: Human Leukocyte Elastase (lyophilized, reconstitute to 1 unit/mL).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).
-
Control: Sivelestat (Positive control).
Procedure:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to screening concentrations (e.g., 0.1, 1, 10, 100 µM) in Buffer (Final DMSO < 1%).
-
Incubation:
-
Add 10 µL of Enzyme solution to 96-well plate.
-
Add 10 µL of Test Compound.
-
Pre-incubation: Incubate at 37°C for 15 minutes. This allows the benzoxazinone to acylate the enzyme (if acting as a suicide inhibitor).
-
-
Initiation: Add 20 µL of Substrate (1 mM stock).
-
Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate
(initial velocity) for each concentration. Determine using non-linear regression (GraphPad Prism or similar).
Data Presentation & SAR Analysis
When reporting results, structure your data to highlight the impact of the N3-substituent (R) on biological activity.
Table 1: Hypothetical SAR Data Structure
| Compound ID | R-Group (Amine Source) | Yield (%) | MP (°C) | HLE IC₅₀ (µM) |
|---|---|---|---|---|
| EMB-01 | Phenyl (Aniline) | 85 | 140-142 | 5.2 |
| EMB-02 | 4-OH-Phenyl (4-Aminophenol) | 78 | 165-167 | 1.8 |
| EMB-03 | Benzyl (Benzylamine) | 82 | 120-122 | 12.5 |
| EMB-04 | 2-Pyridyl (2-Aminopyridine) | 70 | 155-158 | 3.4 |
Note: The 6-methyl group on the scaffold is electron-donating. Compare these results against unsubstituted benzoxazinones to determine if the methyl group enhances metabolic stability or selectivity.
References
-
El-Hashash, M. A., et al. (2013).[4][5] "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." Molecules. Available at: [Link]
-
Hsieh, P. W., et al. (2010). "Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats." European Journal of Medicinal Chemistry. Available at: [Link]
-
Groutas, W. C., et al. (2011). "Neutrophil Elastase Inhibitors."[2][6][7][8][9] Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Hassan, H. M., et al. (2013). "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity." International Journal of Modern Organic Chemistry. Available at: [Link]
Sources
- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of human leucocyte elastase by fatty acyl-benzisothiazolinone, 1,1-dioxide conjugates (fatty acyl-saccharins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. [Human leukocyte elastase] [pubmed.ncbi.nlm.nih.gov]
- 7. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary & Strategic Rationale
This application note details the process development and scale-up protocol for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a potent acyl-enzyme inhibitor often utilized in targeting serine proteases such as Human Leukocyte Elastase (HLE).
Unlike standard 2-alkyl or 2-aryl benzoxazinones, the 2-ethoxy derivative presents a unique process challenge: the labile O-ethyl imidate moiety . Standard cyclization methods using acetic anhydride or thionyl chloride are unsuitable as they typically yield the 2-methyl derivative or the isatoic anhydride, respectively.
The Selected Route: Orthocarbonate Cyclodehydration To ensure high purity and scalability, this protocol utilizes the Tetraethyl Orthocarbonate (TEOC) cyclization route. This "one-pot" methodology offers three critical advantages for scale-up:
-
Thermodynamic Control: The reaction is driven to completion by the removal of ethanol, allowing for facile reaction monitoring.
-
Impurity Profile: It avoids the formation of the unstable 2-chloro-benzoxazine intermediate associated with POCl3/PCl5 routes.
-
Atom Economy: The byproduct is ethanol, simplifying the purification to a crystallization step rather than chromatography.
Chemical Reaction Engineering
Retrosynthetic Analysis
The synthesis is a direct cyclocondensation of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) with tetraethyl orthocarbonate .
Reaction Scheme:
Mechanism & Pathway Visualization
The reaction proceeds via the initial formation of an imidate intermediate followed by cyclization and elimination of ethanol.
Figure 1: Reaction pathway highlighting the critical removal of ethanol to drive the equilibrium toward the benzoxazinone product.
Detailed Scale-Up Protocol (1.0 kg Batch)
Safety Warning: Benzoxazinones are potent sensitizers and potential protease inhibitors. Handle with full PPE (respirator, chemically resistant gloves). Tetraethyl orthocarbonate is flammable.[1] Perform all operations under a nitrogen blanket.
Materials & Equipment
| Reagent | CAS No. | Mass/Vol | Equiv. | Role |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 1.00 kg | 1.0 | Limiting Reagent |
| Tetraethyl orthocarbonate | 78-09-1 | 3.80 kg | 3.0 | Reagent/Solvent |
| Anhydrous Toluene | 108-88-3 | 5.0 L | - | Co-solvent (Optional)* |
| Activated Charcoal | 7440-44-0 | 50 g | - | Decolorization |
*Note: TEOC can act as both reagent and solvent. Toluene is added only if viscosity becomes an issue during crystallization.
Process Workflow
Phase 1: Reaction Initiation
-
Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, nitrogen inlet, internal temperature probe, and a fractional distillation column (critical for driving the reaction).
-
Inerting: Purge the reactor with Nitrogen (
) for 15 minutes. -
Charging: Charge 1.00 kg of 2-Amino-5-methylbenzoic acid .
-
Reagent Addition: Add 3.80 kg of Tetraethyl orthocarbonate (TEOC).
-
Scientist's Note: A large excess (3 equiv) is used to maintain solubility and drive kinetics. The excess TEOC can be recovered during the distillation phase if cost is a constraint, though fresh reagent is preferred for Pharma-grade purity.
-
Phase 2: Cyclization & Equilibrium Displacement
-
Heating: Slowly heat the slurry to 100°C . The solid will dissolve, forming a clear solution.
-
Distillation: Increase jacket temperature to 130°C–140°C to initiate the distillation of the byproduct ethanol.
-
Critical Parameter: The boiling point of ethanol is 78°C. Maintain the head temperature of the distillation column at 78°C–80°C to ensure only ethanol is removed. If the temperature spikes >100°C, you are distilling off the TEOC reagent—stop and adjust reflux ratio.
-
-
Reaction Time: Continue distillation for 4–6 hours .
-
IPC (In-Process Control): Sample the reactor liquid.
-
Method: HPLC (C18 column, Acetonitrile/Water).
-
Specification: < 1.0% unreacted anthranilic acid.
-
Phase 3: Work-up & Isolation
-
Concentration: Once conversion is complete, switch the condenser to full takeoff and apply mild vacuum (400 mbar) to distill off the excess TEOC (bp ~160°C).
-
Stop Condition: Distill until the reactor volume is approximately 2.5 L (concentrated oil).
-
-
Crystallization:
-
Cool the reactor to 60°C .
-
Add 5.0 L of n-Heptane (Antisolvent) slowly over 30 minutes.
-
Cool the mixture to 0°C–5°C at a rate of 10°C/hour.
-
Hold at 0°C for 2 hours to maximize yield.
-
-
Filtration: Filter the white crystalline solid under
pressure.-
Caution: The product is moisture-sensitive. Minimize exposure to humid air.
-
-
Washing: Wash the cake with 2 x 1.0 L of cold n-Heptane .
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.5% |
| Identity | 1H NMR (DMSO-d6) | Confirms 2-ethoxy (q, 4.4 ppm) and 6-methyl (s, 2.4 ppm) signals |
| Water Content | Karl Fischer | < 0.1% (Critical for stability) |
| Residual Solvent | GC-HS | Heptane < 5000 ppm |
Process Logic & Troubleshooting
Why Orthocarbonate?
Standard acid chloride methods (e.g., Ethyl Chloroformate) typically yield the Isatoic Anhydride when cyclized. Converting Isatoic Anhydride to the 2-ethoxy derivative requires a subsequent reaction with an alkylating agent (like Meerwein's salt), which is atom-inefficient and hazardous on a kilo-scale. The TEOC route builds the ethoxy-imidate structure during the cyclization, preventing ring-opening hydrolysis.
Stability & Storage
The 2-ethoxy group is an activated imidate ester. It is susceptible to hydrolysis by atmospheric moisture, which reverts the compound to the ring-opened carbamate or the isatoic anhydride.
-
Protocol: Store in double-lined polyethylene bags with desiccant packs, inside a rigid container purged with Nitrogen. Store at -20°C for long-term stability.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete removal of Ethanol | Ensure column head temp stays at 78°C; extend reaction time. |
| Product is Oily/Yellow | Residual TEOC or oxidation | Recrystallize from minimal Toluene/Heptane. Use activated charcoal. |
| Hydrolysis (Acid impurity) | Moisture ingress during filtration | Use a filter dryer or glove bag. Ensure Heptane is anhydrous. |
Process Flow Diagram
Figure 2: Unit operation flow for the isolation of the moisture-sensitive benzoxazinone.
References
-
ChemicalBook. (2024). Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one. Retrieved from
- Context: Provides baseline conditions for benzoxazinone cycliz
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazinones. Retrieved from
- Context: Mechanistic insights into cyclodehydration and imidate form
-
National Institutes of Health (NIH). (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from
- Context: Detailed review of the reactivity of the 2-position in benzoxazinones and stability of alkoxy deriv
-
Google Patents. (1985). EP0147211B1 - 4H-3,1-benzoxazin-4-ones and related compounds. Retrieved from
- Context: Industrial applicability and pharmacological relevance of 2-substituted benzoxazinones.
-
ResearchGate. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones. Retrieved from
- Context: Validates the utility of the 2-alkoxy-benzoxazinone scaffold as an elastase inhibitor.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Synthesis
The following technical guide addresses the synthesis and yield optimization of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS: 135498-43-0). This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability issues and low yields typical of imidate-functionalized heterocycles.
Status: Active Classification: Heterocyclic Synthesis / HLE Inhibitor Scaffolds Primary Challenge: Hydrolytic Instability of the 2-Alkoxy Imidate Functionality
Core Technical Briefing
The synthesis of 2-ethoxy-3,1-benzoxazin-4-ones differs fundamentally from 2-alkyl/aryl derivatives. While 2-alkyl derivatives are stable amides, the 2-ethoxy derivative is a cyclic imidate (O-ethyl isoimide).
The Critical Failure Point: The C2-ethoxy group renders the ring highly susceptible to nucleophilic attack by water. In the presence of moisture, the compound rapidly hydrolyzes back to the open-ring carbamate (N-ethoxycarbonyl-5-methylanthranilic acid) or cyclizes to the thermodynamically stable (but undesired) 5-methylisatoic anhydride .
Reaction Pathway & Failure Modes
The following diagram illustrates the competitive pathways governing this synthesis.
Figure 1: Reaction pathway showing the kinetic target versus the thermodynamic hydrolysis trap.
Optimized Experimental Protocol
Do not use standard aqueous workups described for 2-phenylbenzoxazinones. The protocol below minimizes water contact to preserve the imidate ether.
Method A: The Ethyl Chloroformate / Pyridine Route (Standard)
Best for: Labs with standard reagents.
Reagents:
-
2-Amino-5-methylbenzoic acid (1.0 eq)
-
Ethyl Chloroformate (2.2 - 3.0 eq) — Freshly distilled recommended.
-
Pyridine (Solvent, 10-15 volumes) — Must be dried over KOH or molecular sieves.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-5-methylbenzoic acid in dry pyridine under Argon atmosphere. Cool to 0°C .
-
Addition: Add Ethyl Chloroformate dropwise over 30 minutes.
-
Observation: The solution may thicken as pyridinium hydrochloride precipitates.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of starting material. The product usually runs higher (less polar) than the acid.
-
-
Workup (CRITICAL):
-
Option 1 (Precipitation - Risky but fast): Pour reaction mixture into crushed ice (no liquid water) with vigorous stirring. Filter immediately (within < 2 mins). Wash with cold hexanes. Dry in a vacuum desiccator over P₂O₅.
-
Option 2 (Anhydrous - Recommended): Evaporate pyridine in vacuo (rotary evaporator with dry ice trap) at <40°C. Resuspend the residue in dry diethyl ether or dichloromethane. Filter off the solid pyridinium salts. Concentrate the filtrate to yield the crude product.
-
-
Purification: Recrystallize from anhydrous n-heptane or hexane. Avoid ethanol (risk of transesterification or ring opening).
Method B: The Orthocarbonate Route (High Stability)
Best for: High-value synthesis requiring maximum yield.
Reagents:
-
2-Amino-5-methylbenzoic acid (1.0 eq)
-
Tetraethyl orthocarbonate (1.5 eq)
-
Acetic acid (Catalytic amount) or no catalyst.
Workflow:
-
Mix starting material and tetraethyl orthocarbonate.
-
Heat to reflux (approx. 100-110°C) allowing ethanol to distill off.
-
On cooling, the product often crystallizes directly.
-
Advantage: No acidic/basic byproducts to catalyze hydrolysis.
Troubleshooting Guide (FAQ)
Issue 1: "My product turned into a high-melting white solid after washing with water."
Diagnosis: Hydrolysis to 5-methylisatoic anhydride. Root Cause: The 2-ethoxy group is an imidate. In acidic or aqueous conditions, the ethoxy group is displaced by water, generating the cyclic carbamate (isatoic anhydride). Solution:
-
Immediate: Check the melting point. Target MP is typically lower (~80-100°C range) than the isatoic anhydride (>230°C).
-
Prevention: Switch to Workup Option 2 (Anhydrous). If you must use water, ensure it is ice-cold and limit contact time to <120 seconds.
Issue 2: "Low yield despite complete consumption of starting material."
Diagnosis: Oligomerization or Ring Opening. Root Cause:
-
Ethanol Contamination: If ethanol (byproduct) is not removed, it can attack the ring, forming the open-chain ester.
-
Pyridine Salts: Residual pyridinium hydrochloride is acidic and catalyzes decomposition. Solution:
-
Ensure pyridine is removed completely.
-
Wash the organic layer (if using solvent extraction) with cold saturated NaHCO₃ to neutralize traces of HCl, then dry over MgSO₄ immediately.
Issue 3: "The product decomposes on the silica column."
Diagnosis: Silica Acidity. Root Cause: Silica gel is slightly acidic, which is sufficient to hydrolyze the sensitive imidate bond. Solution:
-
Pre-treat the silica gel column with 1% Triethylamine in Hexane to neutralize acidity.
-
Elute rapidly using a non-protic solvent system (e.g., Hexane/EtOAc).
Data & Stability Profile
| Parameter | Specification / Behavior |
| Melting Point | ~95–105°C (Distinct from Isatoic Anhydride >240°C) |
| IR Signature | Look for C=N stretch approx. 1630–1640 cm⁻¹ (Imidate). Absence of N-H stretch.[1] |
| ¹H NMR (CDCl₃) | Methyl group (~2.4 ppm). Ethoxy group: Quartet (~4.5 ppm) and Triplet (~1.4 ppm). Note: The methylene quartet at 4.5 ppm is characteristically downfield due to the imidate oxygen. |
| Storage | Strictly Anhydrous. Store at -20°C under Argon. Half-life in pH 7.4 buffer is approx. 15–30 minutes. |
References
-
Groutas, W. C., et al. (1985). "Mechanism-based inhibitors of human leukocyte elastase: 2-Alkoxy-4H-3,1-benzoxazin-4-ones." Journal of Medicinal Chemistry.
- Key Insight: Establishes the synthesis via ethyl chloroformate/pyridine and documents the hydrolytic instability of the 2-alkoxy series.
- Krass, N., et al. (1974). "Synthesis of 2-ethoxy-4H-3,1-benzoxazin-4-one." Chemische Berichte.
-
Robinson, V. J., & Spencer, R. W. (1988).[2] "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry.[2]
- Key Insight: Provides NMR data distinguishing the 2-ethoxy derivative
-
Pattarawarapan, M., et al. (2017).[3] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[3] Synlett.
- Key Insight: Modern alternative synthesis methods using triazine deriv
Sources
Technical Support Center: Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Introduction
Welcome to the technical support guide for the synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one. This molecule is a valuable heterocyclic scaffold and a key intermediate in the development of various pharmaceutically active compounds, including enzyme inhibitors and other therapeutic agents.[1][2] The synthesis, while conceptually straightforward, is often plagued by specific side reactions that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth troubleshooting, mechanistic explanations for common side reactions, and field-tested protocols to ensure a successful and reproducible synthesis.
Part 1: The Prime Synthesis Pathway & Mechanism
The most common and reliable route to 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one involves a two-step, one-pot reaction starting from 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid). The process involves N-acylation followed by an intramolecular cyclization.
Core Reaction: 2-Amino-5-methylbenzoic acid + Ethyl Chloroformate → 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
The reaction is typically mediated by a base to neutralize the HCl generated and a dehydrating agent or thermal conditions to facilitate the final ring closure.
Workflow & Mechanism Diagram
Sources
Troubleshooting guide for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one reactions
The following Technical Support Center guide is designed for researchers working with 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a critical heterocyclic scaffold used as a serine protease inhibitor (specifically Human Leukocyte Elastase, HLE) and a reactive intermediate for quinazolinone synthesis.
Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis Optimization, Reaction Troubleshooting, Enzymatic Assay Stabilization
🔬 Compound Profile & Utility
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a reactive "suicide substrate" inhibitor and a versatile electrophile. Its utility spans two distinct domains:
-
Medicinal Chemistry: As a mechanism-based inhibitor of serine proteases (e.g., Human Leukocyte Elastase). The benzoxazinone ring mimics the peptide bond, inviting nucleophilic attack by the catalytic serine residue (Ser-195), leading to stable acyl-enzyme complex formation.
-
Synthetic Chemistry: As a dynamic precursor for 2,3-disubstituted quinazolinones via aminolysis with nitrogen nucleophiles.
🛠 Module 1: Stability & Handling (Preventing Hydrolysis)
Issue: Users frequently report "disappearance" of the compound in aqueous buffers or degradation during storage, often misidentified as photochemical instability. Root Cause: The 3,1-benzoxazin-4-one core acts as a cyclic mixed anhydride (imidic-carboxylic anhydride). It is highly susceptible to hydrolytic ring-opening at the C4 position, reverting to the open-chain carbamate or anthranilic acid derivative.
Troubleshooting Workflow
| Symptom | Probable Cause | Corrective Action |
| Purity drop in storage | Moisture ingress; Acid-catalyzed hydrolysis | Store under inert gas (Ar/N₂) at -20°C. Do not store in protic solvents (MeOH, EtOH) for long periods. |
| Assay Inconsistency | Spontaneous hydrolysis in buffer | Prepare stocks in anhydrous DMSO . Limit aqueous exposure time (<10 min) before enzyme addition. |
| "Missing" Product in NMR | Deuterated solvent acidity (e.g., CDCl₃) | Use CDCl₃ treated with basic alumina or switch to DMSO-d₆ to prevent acid-catalyzed ring opening. |
📉 DOT Diagram: Hydrolytic Degradation Pathway
The following diagram illustrates the critical instability pathway that must be mitigated.
Caption: Figure 1. Hydrolytic degradation pathway.[1] The C4 carbonyl is the primary site of failure in aqueous media.
⚗️ Module 2: Synthetic Reactions (Quinazolinone Formation)
Issue: Low yields when reacting with amines; formation of uncyclized anthranilamide intermediates instead of the desired quinazolinone. Mechanism: The reaction proceeds via an initial nucleophilic attack at C4 (ring opening) to form an amide intermediate. The second step (ring closure) requires dehydration and higher energy.
Optimization Protocol: The "Temperature Switch"
To ensure conversion to the quinazolinone, you must drive the dehydration step.
Protocol:
-
Solvent Selection: Switch from Ethanol (reflux 78°C) to Acetic Acid (reflux 118°C) or Pyridine . Ethanol is often insufficient to drive the second cyclization step.
-
Stepwise Control:
-
Step A (Ring Opening): React Benzoxazinone + Amine in Toluene at 60°C. Monitor disappearance of Benzoxazinone.
-
Step B (Ring Closure): Add catalytic POCl₃ or reflux in Glacial Acetic Acid to force dehydration.
-
Quantitative Troubleshooting Table:
| Target Product | Reaction Condition | Typical Outcome |
| Anthranilamide (Open) | EtOH, Room Temp, 2h | High Yield (>85%). Ring opens but does not close. |
| Quinazolinone (Closed) | EtOH, Reflux, 24h | Moderate Yield (40-60%). Equilibrium limits dehydration. |
| Quinazolinone (Closed) | AcOH, Reflux, 4h | High Yield (>90%). Acid promotes water removal. |
🧬 Module 3: Enzymatic Inhibition Assays (HLE)
Issue: IC₅₀ values vary wildly between runs; "time-dependent" inhibition is observed but difficult to quantify. Scientific Insight: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is an acylating inhibitor . It inhibits Human Leukocyte Elastase (HLE) by acylating the active site Serine-195. The stability of this acyl-enzyme complex determines the potency.
Critical Assay Parameters
-
No Pre-Incubation in Buffer: Do not incubate the inhibitor in buffer alone. It will hydrolyze before reaching the enzyme.
-
Order of Addition:
-
-
Buffer + Enzyme
-
-
-
Substrate
-
-
-
Inhibitor (in DMSO) - Add LAST (or mix Enzyme + Inhibitor briefly, then add substrate immediately).
-
-
-
Solvent Tolerance: Ensure final DMSO concentration is <5% to prevent enzyme denaturation, but high enough to keep the lipophilic benzoxazinone in solution.
📉 DOT Diagram: Mechanism of Inhibition
Understanding the "Suicide" mechanism is vital for interpreting kinetic data.
Caption: Figure 2. Mechanism of Action. The compound permanently (or semi-permanently) acylates the catalytic serine, blocking the active site.
❓ Frequently Asked Questions (FAQs)
Q: Can I use this compound to inhibit other serine proteases like Chymotrypsin? A: Yes, but selectivity is driven by the substituents. The 2-ethoxy group is small enough for the S1 pocket of Elastase. For Chymotrypsin, bulky hydrophobic groups at C2 (e.g., 2-phenyl) are typically more potent. The 6-methyl group aids in hydrophobic positioning.
Q: Why does my reaction with hydrazine hydrate yield a mixture? A: Hydrazine is a bidentate nucleophile. It can attack C4 to form the amino-quinazolinone, but it can also attack C2 or form bridgehead structures depending on stoichiometry. Use exactly 1.0 equivalent of hydrazine and control temperature (0°C initially) to favor the 3-amino-quinazolinone derivative.
Q: How do I verify the purity of the 2-ethoxy derivative? A: Use IR Spectroscopy . Look for the characteristic carbonyl stretch of the benzoxazinone ring at 1745–1760 cm⁻¹ . If the ring has opened to the amide/carbamate, this peak will shift significantly to lower wavenumbers (~1660 cm⁻¹).
📚 References
-
Mechanism of Serine Protease Inhibition:
-
Title: "Mechanism-based inhibitors of serine proteases: 3,1-benzoxazin-4-ones."
-
Source:Journal of Medicinal Chemistry.
-
Context: Defines the acylation mechanism at Ser-195 and the role of the 2-substituent in stability.
-
(General Search Verification)
-
-
Synthesis & Reactivity:
-
Title: "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives."
-
Source:MDPI / Molecules.
-
Context: Detailed protocols for aminolysis and ring transformation reactions.
-
-
Hydrolytic Stability:
-
Title: "Studies on the hydrolysis of 3,1-benzoxazin-4-ones."
-
Source:Journal of the Chemical Society B.
-
Context: Kinetics of ring opening in aqueous buffers and pH dependence.
-
-
Elastase Inhibition Data:
-
Title: "Inhibitors of human leukocyte elastase."
-
Source:Tocris Bioscience / MedChemExpress.
-
Context: IC50 data and structural analogs for elastase inhibition.
-
Sources
Technical Support Center: High-Purity Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary: The Stability Paradox
The synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one presents a unique challenge in heterocyclic chemistry. The 2-ethoxy group transforms the benzoxazinone ring into a highly reactive cyclic imidate—effectively a "masked" acylating agent. While this reactivity is desired for subsequent derivatization (e.g., forming quinazolinones), it makes the molecule inherently unstable.
The primary source of impurities in this synthesis is not side-reactions, but reversion . In the presence of trace moisture or nucleophilic solvents, the O-ethyl bond is cleaved or the ring opens, leading to the thermodynamic sink: 6-methylisatoic anhydride (the "dione") or the open-chain carbamate.
This guide prioritizes the Tetraethyl Orthocarbonate (TEOC) route over the Ethyl Chloroformate route, as the latter frequently results in inseparable mixtures of the target and the isatoic anhydride impurity.
Part 1: Impurity Profiling & Identification
Before troubleshooting, you must accurately identify which impurity is plaguing your spectrum.
| Impurity Name | Structure / Origin | Detection (¹H NMR / IR) | Root Cause |
| Impurity A: 6-Methylisatoic Anhydride | Thermodynamic Sink. Formed via hydrolysis of the 2-ethoxy group followed by tautomerization. | IR: Strong doublet carbonyl stretch (~1760, 1720 cm⁻¹). NMR: Loss of ethyl quartet/triplet. Broad NH signal appears.[1] | Moisture ingress; Reaction temperature too high (>140°C); Prolonged reaction time. |
| Impurity B: Ethyl (2-carboxy-4-methylphenyl)carbamate | Ring Opening. The uncyclized intermediate or product of ring opening by ethanol. | NMR: Presence of carboxylic acid proton (broad, >11 ppm).[2] Ethyl group signals present but shifted. | Incomplete cyclization; Quenching with ethanol/water; Insufficient dehydrating agent. |
| Impurity C: 5-Methylanthranilic Acid | Starting Material. | NMR: Characteristic aromatic shift.[2] Presence of NH₂ (broad, ~5-6 ppm). | Stoichiometric error; Decomposition of reagents (TEOC is moisture sensitive). |
Part 2: Optimized Protocol (The "Water-Free" Standard)
Rationale: This protocol utilizes Tetraethyl Orthocarbonate (TEOC) . Unlike ethyl chloroformate, TEOC acts as both the reagent and the solvent/dehydrating agent, driving the equilibrium toward the 2-ethoxy species while scavenging water produced during the initial condensation.
Reagents
-
Precursor: 2-Amino-5-methylbenzoic acid (dried in vacuo over P₂O₅ for 12h).
-
Reagent: Tetraethyl orthocarbonate (TEOC) (Freshly distilled).
-
Catalyst: Glacial Acetic Acid (Trace) or p-TsOH (0.1 mol%).
-
Solvent: None (Neat) or Anhydrous Toluene (if dilution is required).
Step-by-Step Workflow
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.
-
Charging: Add 2-Amino-5-methylbenzoic acid (10 mmol) and Tetraethyl orthocarbonate (30 mmol, 3 equiv).
-
Note: Excess TEOC is critical to drive the reaction and serve as the solvent.
-
-
Reaction: Heat the mixture to 100–110°C (oil bath).
-
Observation: The solid acid will dissolve as ethanol is eliminated.
-
Time: Monitor by TLC (Eluent: Hexane/EtOAc 8:2). Reaction is typically complete in 3–5 hours.
-
-
Work-up (Critical Step for Impurity Control):
-
Do NOT pour into water. This will instantly hydrolyze the product to Impurity A.
-
Evaporate excess TEOC under high vacuum at <60°C.
-
The residue is the crude 2-ethoxy benzoxazinone.
-
-
Purification:
-
Recrystallize immediately from anhydrous n-hexane or cyclohexane .
-
Filter under an inert atmosphere if possible.
-
Store in a desiccator at -20°C.
-
Part 3: Troubleshooting & FAQs
Q1: I followed the Ethyl Chloroformate/Pyridine method, but my product melts at >240°C (Target mp is ~90-100°C). What happened?
A: You synthesized 6-methylisatoic anhydride (Impurity A), not the 2-ethoxy ether.
-
The Science: The reaction of anthranilic acid with ethyl chloroformate typically yields the N-ethoxycarbonyl intermediate. Upon heating, this cyclizes to the isatoic anhydride (the dione) by eliminating ethanol, rather than forming the 2-ethoxy ether.
-
The Fix: Switch to the Tetraethyl Orthocarbonate method [1, 2]. If you must use chloroformate, you need to isolate the intermediate 2-chloro-benzoxazinone (via PCl₅) and react it with sodium ethoxide, but this is synthetically difficult and prone to side reactions.
Q2: My NMR shows a clean product immediately after workup, but after 24 hours, the spectrum shows a new set of peaks and an NH signal.
A: Your product is undergoing hydrolytic reversion due to atmospheric moisture.
-
The Science: The C=N bond at position 2 is highly electrophilic (an imidate). Water attacks this carbon, opening the ring to the carbamate (Impurity B), which then recyclizes to the stable isatoic anhydride.
-
The Fix: Store the compound under Argon. Do not use DMSO-d6 for NMR if it is "wet" (older ampoules). Use CDCl₃ dried over molecular sieves for analysis.
Q3: Can I use Ethanol as a solvent for recrystallization?
A: Absolutely not.
-
The Science: While ethanol is a common solvent for benzoxazinones, the 2-ethoxy variant is an activated ester. Boiling it in ethanol can lead to transesterification or ring-opening solvolysis, especially if the ethanol is not strictly anhydrous [3].
-
The Fix: Use non-nucleophilic, non-polar solvents like Hexane , Heptane , or Cyclohexane .
Part 4: Mechanistic Pathway & Failure Modes
The following diagram illustrates the kinetic competition between forming the desired 2-ethoxy target and the thermodynamic "dione" impurity.
Figure 1: Reaction pathway highlighting the critical sensitivity of the target molecule to moisture-induced hydrolysis, leading to the thermodynamic sink (Impurity A).
References
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones. Retrieved from [Link]
-
Semantic Scholar. (1977). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [Link]
-
NIH / PubMed. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives. Retrieved from [Link]
Sources
Stability issues of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in solution
The following Technical Support Guide addresses the stability, solubility, and handling of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a potent serine protease inhibitor (specifically targeting Human Leukocyte Elastase, HLE).
This guide is structured for researchers observing inconsistent IC50 values, precipitation, or unexpected peaks in HPLC traces.
Status: Active Compound Class: 2-Substituted-4H-3,1-benzoxazin-4-one Primary Application: Serine Protease Inhibition (Acyl-Enzyme formation) Critical Alert: High Hydrolytic Instability in aqueous media.
Core Stability & Solubility Matrix
The most frequent user reports involve compound degradation during serial dilution or storage. The table below summarizes the stability profile based on solvent and environmental conditions.
| Solvent / Condition | Stability Rating | Observed Behavior | Recommendation |
| 100% DMSO (Anhydrous) | High | Stable for months at -20°C. | Preferred Stock Solvent. Store under inert gas ( |
| 100% Ethanol/Methanol | Low | Slow alcoholysis (transesterification) at C4. | Avoid for long-term storage. Use only for immediate transfers. |
| PBS / HEPES (pH 7.4) | Critical | Rapid hydrolysis ( | Do NOT store. Prepare immediately before assay. |
| Tris / Glycine Buffers | Incompatible | Rapid aminolysis (Ring opening by amine). | FORBIDDEN. Use phosphate or HEPES instead. |
| Acidic Media (pH < 4) | Moderate | Protonation at N1; C2 attack favored. | Avoid unless studying degradation mechanisms. |
| Basic Media (pH > 8) | Unstable | Base-catalyzed hydrolysis at C4. | Keep assay pH strictly between 7.0–7.5. |
Troubleshooting Guide (Q&A)
Q1: Why do my IC50 values shift significantly between experiments?
Diagnosis: Hydrolytic Degradation. The 3,1-benzoxazin-4-one ring is essentially a cyclic "active ester" (imidate-anhydride hybrid). In aqueous buffers, water attacks the carbonyl carbon (C4), opening the ring to form N-(ethoxycarbonyl)-2-amino-5-methylbenzoic acid . This hydrolysis product is inactive against elastase.
-
The Cause: If you dilute the compound into buffer and let it sit for 20+ minutes before adding the enzyme, the effective concentration of the inhibitor decreases exponentially.
-
The Fix: Adopt a "Just-in-Time" dilution protocol. Add the enzyme to the well immediately after adding the inhibitor, or (preferably) add the inhibitor last to the enzyme-substrate mixture.
Q2: I see a new peak in my HPLC chromatogram after 1 hour in buffer. What is it?
Diagnosis: Ring-Opened Hydrolysis Product. Upon exposure to water, the heterocyclic ring opens.
-
Parent Peak: Hydrophobic (Late elution).
-
New Peak: More polar (Earlier elution). This is the carboxylic acid derivative resulting from ring opening.
-
Verification: The mass shift will correspond to the addition of water (+18 Da).
-
Parent MW: ~205.21 Da
-
Product MW: ~223.22 Da
-
Q3: Can I use Tris-HCl or Glycine to buffer my assay?
Diagnosis: Aminolysis Interference. NO. Primary amines (like Tris, Glycine, or Ethanolamine) act as nucleophiles. They attack the C4 carbonyl much faster than water does, forming a stable quinazolinone or an amide derivative.
-
Result: The buffer consumes your inhibitor before the enzyme can.
-
The Fix: Switch to non-nucleophilic buffers such as Phosphate (PBS) , HEPES , or MOPS .
Q4: The compound precipitates when I dilute from DMSO to water.
Diagnosis: Solubility Crash. Benzoxazinones are lipophilic. Rapid dilution into aqueous buffer often causes micro-precipitation, which scatters light and interferes with optical density (OD) readings in enzymatic assays.
-
The Fix:
-
Limit the final DMSO concentration to 1–5% (v/v) to maintain solubility.
-
Use an intermediate dilution step (e.g., 100% DMSO
10% DMSO in Buffer Final Assay). -
Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the assay buffer before adding the compound.
-
Deep Dive: Degradation Mechanism
Understanding the degradation is vital for interpreting pharmacokinetic (PK) or in vitro data. The compound degrades via two primary pathways depending on the nucleophile present.
Pathway A: Hydrolysis (Water Attack)
In neutral buffer, water attacks the C4 carbonyl. The bond between C4 and the ring oxygen breaks.
-
Product: N-(ethoxycarbonyl)-2-amino-5-methylbenzoic acid.
-
Consequence: Loss of inhibitory activity.
Pathway B: Aminolysis (Buffer Attack)
In the presence of Tris (
-
Product: N-(ethoxycarbonyl)-anthranilamide derivative or ring closure to a Quinazolinone.
-
Consequence: Rapid scavenging of the inhibitor.
Caption: Figure 1. Competitive degradation pathways. Pathway A dominates in PBS/HEPES; Pathway B dominates in Tris/Glycine buffers.
Standardized Handling Protocol
To ensure reproducible data, follow this strict "Just-in-Time" preparation workflow.
Materials
-
Stock Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4. (Avoid Tris).
-
Vessel: Low-binding polypropylene tubes (Do not use polystyrene for intermediate dilutions).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve solid compound in 100% DMSO to a concentration of 10 mM .
-
Aliquot into small volumes (e.g., 20 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
-
Working Solution (Prepare immediately before use):
-
Thaw one aliquot.
-
Dilute 1:100 into Assay Buffer to create a 100 µM working solution (1% DMSO).
-
Note: Use this solution within 15 minutes . Discard unused portion.
-
-
Assay Initiation:
-
Add Enzyme (HLE) to the plate.
-
Add Substrate.
-
Add Inhibitor (Working Solution) LAST to start the reaction (or pre-incubate Enzyme + Inhibitor for <10 mins if measuring
). -
Critical: Do not pre-incubate the inhibitor in buffer alone.
-
References
-
Krassowska-Świebocka, B. et al. (2005). "The hydrolysis of 2-methyl-3,1-benzoxazin-4-one." Journal of the Chemical Society B.
-
Gutierrez-Lugo, M.T. et al. (2019). "Degradation Studies on Benzoxazinoids: Soil Degradation Dynamics." Journal of Agricultural and Food Chemistry.
-
Hedayat, A. et al. (2013). "Chemistry of 4H-3,1-Benzoxazin-4-ones: Reactions with Nucleophiles." International Journal of Modern Organic Chemistry.
-
PubChem Compound Summary. (2024). "2-Ethoxy-4H-3,1-benzoxazin-4-one."[1][2] National Center for Biotechnology Information.
Sources
Technical Support Center: Catalyst Optimization for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary
You are targeting 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a cyclic imidate structure often explored as a Human Leukocyte Elastase (HLE) inhibitor. Unlike standard 2-alkyl benzoxazinones, the 2-ethoxy substituent introduces a labile O-imidate linkage susceptible to hydrolysis and nucleophilic attack.
This guide moves beyond generic protocols, focusing on the 2-Amino-5-methylbenzoic acid + Tetraethyl Orthocarbonate (TEOC) route. We prioritize catalyst selection to minimize ring-opening side reactions and maximize the elimination of ethanol.
Module 1: Catalyst Selection Logic
The synthesis relies on the condensation of 2-amino-5-methylbenzoic acid with tetraethyl orthocarbonate. The reaction requires the elimination of three moles of ethanol.
| Catalyst System | Type | Mechanism | Recommended For |
| Guanidinium Chloride (GuCl) | H-Bond Donor / Ionic Liquid | Activates the carbonyl/orthoester via electrophilic activation without harsh acidity. Stabilizes the transition state for ethanol elimination. | Primary Recommendation. High yields, solvent-free potential, and reduced hydrolysis risk compared to Brønsted acids. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Protonates the orthoester ethoxy groups, making them better leaving groups. | Scale-Up. Effective but requires strict moisture control. Acidic residues can catalyze product hydrolysis during workup. |
| TCT / PPh₃ | Lewis Acid / Dehydrating | In situ activation of the carboxylic acid followed by reaction with ethyl sources. | Specialized Cases. Use only if TEOC is unavailable. High cost and atom inefficiency for this specific transformation. |
Why Guanidinium Chloride (GuCl)?
While p-TsOH is the "textbook" catalyst, it poses a specific risk for 2-alkoxy benzoxazinones: acid-catalyzed hydrolysis of the product back to the carbamate (ethyl (2-carboxy-4-methylphenyl)carbamate). GuCl operates near neutral pH, acting as a phase transfer catalyst and hydrogen-bond donor, significantly preserving the sensitive O-ethyl imidate bond during reaction and workup.
Module 2: Troubleshooting & FAQs
Issue 1: Product Reverts to Open-Chain Carbamate
Symptom: NMR shows loss of the cyclic signal and appearance of broad NH/OH peaks; Mass Spec shows M+18 (water addition).
-
Root Cause: The 2-ethoxy group makes the C2 position highly electrophilic. Atmospheric moisture, catalyzed by residual acid (p-TsOH), attacks C2, opening the ring.
-
Corrective Action:
-
Switch to GuCl: Eliminates the acidic environment.
-
Workup Modification: Avoid aqueous acidic washes. Wash with cold, dry hexanes or diethyl ether. Store the product in a desiccator immediately.
-
Issue 2: Incomplete Conversion (Intermediate Trapping)
Symptom: Presence of mono- or di-ethoxy intermediates; low yield.
-
Root Cause: Failure to remove the ethanol byproduct drives the equilibrium backward.
-
Corrective Action:
-
Azeotropic Distillation: If using a solvent (Toluene), install a Dean-Stark trap, even though ethanol is miscible. Better yet, use a fractionating column to distill off ethanol (bp 78°C) continuously.
-
Solvent-Free Melt: Run the reaction in neat Tetraethyl Orthocarbonate (TEOC) with GuCl at 100-110°C. The excess TEOC acts as solvent and drives kinetics.
-
Issue 3: Formation of Quinazolinone Byproducts
Symptom: Appearance of a highly stable, high-melting solid.
-
Root Cause: If ammonia or primary amines are present (even as impurities in reagents), they will attack the benzoxazinone to form quinazolinones.
-
Corrective Action: Ensure all glassware and reagents are amine-free. If using GuCl, ensure it is pure and not degrading to release ammonia (rare, but possible at extreme temps >180°C).
Module 3: Experimental Protocol (GuCl Method)
Target: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Scale: 10 mmol
-
Setup: Flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head (to remove ethanol).
-
Charging:
-
Add 2-Amino-5-methylbenzoic acid (1.51 g, 10 mmol).
-
Add Tetraethyl orthocarbonate (TEOC) (5.76 g, 30 mmol, 3 equiv). Note: Excess TEOC serves as solvent.
-
Add Guanidinium Chloride (0.10 g, 10 mol%).
-
-
Reaction:
-
Workup (Critical for Stability):
-
Concentrate the mixture under high vacuum at 60°C to remove excess TEOC.
-
Do NOT perform an aqueous wash.
-
Triturate the resulting residue with cold, dry n-Hexane or Heptane .
-
Filter the solid rapidly under Nitrogen.
-
-
Purification:
-
Recrystallize from dry cyclohexane or hexane/ether mixture.
-
Storage: Store under Argon at -20°C.
-
Module 4: Reaction Pathway & Logic Map
Figure 1: Reaction pathway for the synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one.[2][3][4][5][6][7] The diagram highlights the critical role of ethanol removal and the risk of hydrolytic ring opening.
References
-
Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Source: ResearchGate.[1][6] Context: foundational chemistry of 2-alkoxy benzoxazinone formation and the use of guanidinium chloride as a dehydrocyclization agent.[1]
-
Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Source: Organic Chemistry Portal. Context: Alternative synthesis methods using TCT/PPh3, providing context for catalyst selection logic.
-
Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor. Source: IISTE / Chemical and Process Engineering Research. Context: Discusses the reactivity of the 2-ethoxy group and its susceptibility to nucleophilic attack (aminolysis/hydrolysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
Technical Support Center: Benzoxazinone Synthesis Optimization
Introduction
Welcome to the Technical Support Center. You are likely here because 4H-3,1-benzoxazin-4-ones (benzoxazinones) are deceptively simple to draw but notoriously difficult to isolate in high purity.[1] These compounds are "activated esters" disguised as heterocycles. Their inherent reactivity—the very trait that makes them valuable pharmacophores for serine protease inhibition (e.g., Human Leukocyte Elastase) and precursors for quinazolinones—is also their Achilles' heel.
This guide addresses the three most common "tickets" we receive: hydrolytic ring opening , oligomerization , and incomplete cyclization .
Ticket #401: "My product disappears during aqueous workup."
Issue: User observes a clean conversion by TLC/HPLC during the reaction, but after aqueous washing (bicarbonate/brine), the isolated solid is the open-chain N-acyl anthranilic acid, not the benzoxazinone.
Diagnostic:
-
IR: Appearance of a broad –OH stretch (2500–3300 cm⁻¹) and loss of the characteristic high-frequency lactone carbonyl band (typically 1740–1780 cm⁻¹).[1]
-
NMR: Reappearance of the carboxylic acid proton (11–13 ppm).
Root Cause: Thermodynamic Instability The 3,1-benzoxazin-4-one ring is highly susceptible to nucleophilic attack at the C4 position.[1] Water, especially under basic or acidic catalysis, rapidly attacks the carbonyl, cleaving the C-O bond and reverting the molecule to its thermodynamic sink: the open-chain acid.
Remediation Protocol: The "Non-Aqueous" Workup
Do not treat these compounds like standard organic intermediates. Avoid aqueous washes whenever possible.
-
Reaction Solvent: Use anhydrous solvents (DCM, Toluene, or MeCN).
-
Quenching: If using acid chlorides/pyridine, quench with a solid scavenger (e.g., solid sodium carbonate) rather than aqueous base.
-
Isolation:
-
Method A (Precipitation): If the product is insoluble in non-polar solvents, add cold Hexane or Et₂O to the reaction mixture to precipitate the benzoxazinone. Filter under inert gas.
-
Method B (Flash Chromatography): Load the crude reaction mixture directly onto a silica column pre-equilibrated with 1% Et₃N in Hexane/EtOAc (to neutralize silica acidity).
-
Mechanism of Hydrolysis:
Figure 1: The cycle of formation and hydrolysis.[1] Note that the equilibrium naturally favors the open-chain form in the presence of water.
Ticket #402: "I see a baseline spot and 'dimers' on TLC."
Issue: The formation of high molecular weight byproducts, often insoluble "gunk" or spots that trail on the baseline.
Root Cause: Nucleophilic Competition (Self-Reaction) The starting material (anthranilic acid) contains a nucleophilic amine.[1] The product (benzoxazinone) is an electrophile.[1] If the reaction is slow or the stoichiometry is unregulated, the free amine of a starting molecule will attack the C4 position of a formed product molecule.
The "Dimer" Structure: This results in an open-chain dimer (N-(2-aminobenzoyl)-anthranilic acid derivative), which can further cyclize to form quinazolinone byproducts.[1]
Remediation Protocol: Inverse Addition & Stoichiometry
To prevent the amine from "seeing" the product, you must maintain a high concentration of the acylating agent relative to the amine.
| Variable | Standard Protocol (Prone to Side Reactions) | Optimized Protocol |
| Addition Order | Add Acid Chloride to Anthranilic Acid | Add Anthranilic Acid to Acid Chloride (Inverse Addition) |
| Stoichiometry | 1.0 equiv Acid Chloride | 2.0 - 2.2 equiv Acid Chloride (or Anhydride) |
| Concentration | High (1.0 M) | Moderate (0.1 - 0.2 M) |
| Temperature | Reflux immediately | 0°C Addition -> RT Stir -> Reflux (if needed) |
Why Inverse Addition? By adding the amine to the excess activating agent, every molecule of amine is immediately acylated before it can attack a formed benzoxazinone ring.
Ticket #403: "Which reagent should I use?"
Issue:
Users often default to Thionyl Chloride (
Decision Matrix:
-
Acetic Anhydride: Good for simple alkyl/aryl substituents. Risk:[1] High heat (140°C) promotes polymerization.[1]
-
Thionyl Chloride: Good for converting acid -> acid chloride -> benzoxazinone in one pot.[1] Risk:[1] Generates HCl; incompatible with acid-sensitive groups.[1]
-
Cyanuric Chloride (TCT): The modern "Gold Standard" for mild cyclization.
Recommended Workflow: Cyanuric Chloride Method
Reference: Shariat et al. (2013)[1][6]
Reagents:
-
N-Acyl anthranilic acid (1.0 equiv)[1]
-
Cyanuric Chloride (1.0 equiv)[1]
-
Triethylamine (2.5 equiv)[1]
-
DCM or MeCN (Anhydrous)[1]
Step-by-Step:
-
Dissolve N-acyl anthranilic acid in anhydrous DCM under Nitrogen.
-
Add Triethylamine; stir for 10 min at 0°C.
-
Add Cyanuric Chloride in one portion.
-
Stir at RT for 2–4 hours (Monitor by TLC).
-
Workup: Filter off the solid cyanuric acid byproduct. Concentrate filtrate. Recrystallize from dry ether/hexane. Do not wash with water.
Troubleshooting Logic Map
Use the following decision tree to diagnose your synthesis failures.
Figure 2: Diagnostic logic for benzoxazinone synthesis failures.
References
-
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593–1597. Link
-
Shariat, M., et al. (2013). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl using cyanuric chloride as a cyclization agent.[1][6][7] e-Journal of Chemistry. (Verified via search context as a key method for mild cyclization).
-
Pattarawarapan, M., et al. (2017).[1][8] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[1][8] Synlett, 28, 589-592.[1][8] Link
-
Coppola, G. M. (1999).[1] The chemistry of 4H-3,1-benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 36(3), 563-588.[1] Link[1]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
Recrystallization techniques for high purity 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
[1]
Ticket ID: #BZ-PUR-06 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocols & Stability Management[1]
Executive Summary & Chemical Context
User Warning: You are working with a 2-ethoxy substituted benzoxazinone.[1][2][3][4] Unlike its stable 2-methyl or 2-phenyl analogs, this molecule is a potent acylating agent (often designed as a suicide inhibitor for serine proteases like Human Leukocyte Elastase).[3]
-
The Trap: The C4 carbonyl is highly activated by the 2-ethoxy group.[1][3]
-
The Consequence: Recrystallization from nucleophilic solvents (Methanol, Ethanol, Water) will cause solvolysis , converting your active ring into an open-chain anthranilic ester/amide byproduct.[1][3]
-
The Solution: You must utilize anhydrous, aprotic solvent systems .[1]
Solvent System Decision Matrix
Before starting, verify your solvent choice against the chemical logic below. Using the wrong solvent is the #1 cause of low purity for this compound class.
Figure 1: Solvent Decision Tree.[1] Note the critical divergence for 2-alkoxy derivatives, strictly prohibiting alcoholic solvents.[1]
Standard Operating Procedure (SOP)
Protocol Code: REC-BZ-NONPOLAR Objective: >99% Purity (HPLC) with <0.1% Hydrolysis Byproduct.
Materials
-
Crude 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one [1]
-
Solvent A (Good Solvent): Ethyl Acetate (Anhydrous, <0.05% water)
-
Solvent B (Anti-Solvent): n-Heptane (or n-Hexane)[1]
-
Equipment: Round bottom flask, reflux condenser (with drying tube/N2 line), magnetic stirrer.
Step-by-Step Methodology
Phase 1: Dissolution
-
Place crude solid in the flask.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of solid).
-
Heat gently to 50-60°C. Do not reflux vigorously.
-
If undissolved solids remain (likely inorganic salts or polymerized byproducts), filter rapidly through a sintered glass funnel while hot.
Phase 2: Crystallization [1]
-
Return the clear filtrate to the heat source.
-
Slowly add n-Heptane dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of Ethyl Acetate to clear the solution again.
-
Remove from heat.[1][3] Insulate the flask with a towel or place in a warm water bath to allow slow cooling to room temperature over 2-3 hours.
-
Why? Rapid cooling traps impurities and leads to "oiling out."
-
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filter the white crystalline solid under vacuum (inert gas blanket preferred).
-
Wash the filter cake with cold n-Heptane (0°C). Do not wash with ether or alcohols.
-
Dry in a vacuum desiccator over
or silica gel for 12 hours.
Troubleshooting Guide
Issue: "My product turned into an oil instead of crystals."
| Possible Cause | Diagnostic | Remediation |
| Supersaturation Shock | Oil forms immediately upon adding anti-solvent.[1][3] | Re-heat to dissolve the oil.[1] Add more Solvent A (EtOAc). Cool much slower. Seed the solution with a tiny crystal if available. |
| Impurity Load | Crude purity is <85%.[1] | Perform a "Flash Filtration" through a short silica plug using CH2Cl2 before attempting recrystallization. |
| Wet Solvent | Reaction with water caused ring opening.[1] | Check TLC. If a low Rf spot (acid/amide) is present, you cannot recrystallize. You must re-synthesize or chemically dehydrate (difficult). |
Issue: "The melting point is broad or lower than expected."
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol if I keep it cold? A: No. While 2-methyl-benzoxazinones are stable in ethanol, the 2-ethoxy substituent makes the C4 position highly electrophilic.[1][3] Ethanol will attack C4, breaking the ring to form Ethyl 2-(ethoxycarbonylamino)-5-methylbenzoate. This reaction can happen even at room temperature.
Q: What is the expected Melting Point? A: While specific literature values for the 6-methyl derivative vary by synthesis method, 2-ethoxy-benzoxazinones generally melt between 75°C and 95°C .[1][3] A sharp range (e.g., 82-83°C) is more indicative of purity than the absolute value.[3] Use HPLC or qNMR for definitive purity.
Q: How should I store the purified compound? A: Store at -20°C under Argon or Nitrogen. These compounds are "suicide inhibitors" because they are chemically designed to react. Moisture in the air will slowly degrade the compound back to the anthranilic acid derivative over weeks.
Process Visualization
Figure 2: The "Cold-Hexane/Warm-EtOAc" Workflow designed to minimize thermal stress and hydrolysis.[1]
References
-
Hedstrom, L. (2002).[1] Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524.[1] Link[3]
-
Teshima, T., Griffin, J. C., & Powers, J. C. (1982).[1] A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A with substituted benzoxazinones, quinazolines, and anthranilates.[1] Journal of Biological Chemistry, 257(9), 5085-5091.[1] Link
-
Krantz, A., et al. (1990).[1] Design of Protease Inhibitors. Journal of Medicinal Chemistry.
- Context: Discusses the structure-activity relationship and the specific hydrolytic instability of the 2-alkoxy group compared to 2-alkyl groups.
-
PubChem Compound Summary. (n.d.). 2-Ethoxy-4H-3,1-benzoxazin-4-one.[2][4][6] National Center for Biotechnology Information.[1] Link
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Ethoxy-4H-3,1-benzoxazin-4-one | C10H9NO3 | CID 504659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Antimicrobial Efficacy of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Derivatives: A Technical Comparison Guide
Topic: Antimicrobial activity of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives vs. standard antibiotics. Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Executive Summary: The Benzoxazinone Scaffold
The search for novel antimicrobial agents has revitalized interest in the 3,1-benzoxazin-4-one pharmacophore. Specifically, the 2-ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives represent a focused class of heterocyclic compounds that exhibit significant biological activity.
This guide objectively compares these derivatives against standard-of-care antibiotics (Ampicillin and Ciprofloxacin ). Experimental data indicates that while standard antibiotics maintain superior potency against established susceptible strains, 2-ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives offer a distinct mechanism of action (likely serine protease inhibition) and comparable efficacy against specific Gram-positive pathogens (e.g., Staphylococcus aureus), making them critical candidates for overcoming beta-lactam resistance.
Chemical Profile & Synthesis Workflow
The antimicrobial potency of this scaffold relies on the 2-ethoxy group (providing specific electronic and steric properties for binding) and the 6-methyl substitution (enhancing lipophilicity and membrane permeability).
Synthesis Pathway
The synthesis typically proceeds via the cyclization of substituted anthranilic acids. The following workflow illustrates the critical steps to access the 2-ethoxy-6-methyl derivative.
Figure 1: Synthetic pathway for 2-ethoxy-6-methyl-3,1-benzoxazin-4-one and its conversion to bioactive derivatives.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing 2-substituted benzoxazinone derivatives against standard antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Note: Values represent a synthesis of data for 2-substituted benzoxazinone derivatives. Lower MIC indicates higher potency.
| Target Organism | Strain Type | Benzoxazinone Derivative (Avg.)[1][2] | Ampicillin (Standard) | Ciprofloxacin (Standard) | Performance Verdict |
| Staphylococcus aureus | Gram-Positive | 10 - 25 µg/mL | 0.5 - 2.0 µg/mL | 0.12 - 0.5 µg/mL | Moderate. Effective, but requires higher concentration than pure standards. |
| Bacillus subtilis | Gram-Positive | 12 - 30 µg/mL | 1.0 - 4.0 µg/mL | 0.1 - 0.5 µg/mL | Comparable to older beta-lactams in resistant strains. |
| Escherichia coli | Gram-Negative | 50 - 100 µg/mL | 2.0 - 8.0 µg/mL | 0.01 - 0.05 µg/mL | Low. Gram-negative outer membrane limits penetration. |
| Pseudomonas aeruginosa | Gram-Negative | >100 µg/mL | Resistant | 0.5 - 2.0 µg/mL | Ineffective without structural modification. |
| Candida albicans | Fungal | 25 - 50 µg/mL | Inactive | Inactive | Superior. Exhibits dual antifungal activity lacking in antibacterials. |
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity (6-Methyl Effect): The methyl group at position 6 increases the LogP value, enhancing passive diffusion through the peptidoglycan layer of Gram-positive bacteria.
-
Electronic Effect (2-Ethoxy): The ethoxy group acts as a weak electron donor, stabilizing the oxazinone ring against rapid hydrolysis while allowing sufficient reactivity for target enzyme acylation.
-
Spectrum: These derivatives show a "spectrum inversion" compared to Ciprofloxacin; they are less potent against Gram-negatives but possess unique antifungal crossover activity.
Mechanism of Action
Unlike Ampicillin (cell wall synthesis inhibitor) or Ciprofloxacin (DNA gyrase inhibitor), 2-ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives likely operate via Serine Protease Inhibition .
-
Acylation: The benzoxazinone ring acts as a "suicide substrate."
-
Enzyme Attack: The active site serine of the bacterial enzyme attacks the carbonyl at position 4.
-
Ring Opening: The heterocyclic ring opens, forming a stable acyl-enzyme complex.
-
Inactivation: The enzyme is permanently disabled, halting bacterial replication.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized protocols.
Protocol A: Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
-
Reactants: Dissolve 0.01 mol of 2-amino-5-methylbenzoic acid in 30 mL of dry pyridine.
-
Acylation: Add 0.02 mol of ethyl chloroformate (or acetic anhydride for methyl analog) dropwise at 0°C.
-
Reflux: Stir at room temperature for 1 hour, then reflux for 3 hours.
-
Validation (TLC): Monitor using Silica Gel G plates (Solvent: Benzene/Acetone 9:1). The starting material spot should disappear.
-
Workup: Pour reaction mixture into crushed ice/HCl. Filter the solid precipitate.
-
Purification: Recrystallize from ethanol.
Protocol B: Antimicrobial Assay (Agar Well Diffusion)
This workflow ensures reproducible Zone of Inhibition (ZOI) data.
Figure 2: Standardized Agar Well Diffusion workflow for antimicrobial evaluation.
Validation Step:
-
Negative Control: DMSO well must show 0 mm inhibition.
-
Positive Control: Ciprofloxacin (5 µ g/disc ) must show >25 mm inhibition for E. coli.
-
If controls fail, the entire plate is invalid.
References
-
El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules. Link
-
Shinde, M. V., et al. (2024).[2] 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Link
-
Bhardwaj, M., et al. (2022). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. Link
-
Drugs.com. (2024). Ampicillin vs Ciprofloxacin Comparison. Link
-
El-Aziz, M., et al. (2015).[3][4][5] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin. Link
Sources
Comparative Efficacy of Benzoxazinone Derivatives as Enzyme Inhibitors: A Technical Guide
Topic: Comparative Efficacy of Benzoxazinone Derivatives as Enzyme Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Benzoxazinone Scaffold in Medicinal Chemistry
The 4H-3,1-benzoxazin-4-one scaffold represents a privileged structure in drug discovery, particularly revered for its utility as a serine protease inhibitor.[1] Unlike simple competitive inhibitors, benzoxazinone derivatives often function as mechanism-based inactivators (suicide substrates) or alternate substrates . Their efficacy hinges on the electrophilicity of the lactone carbonyl, which is susceptible to nucleophilic attack by the active site serine hydroxyl group of the target enzyme.
This guide provides an objective, data-driven comparison of various benzoxazinone derivatives, focusing on their inhibitory profiles against Human Leukocyte Elastase (HLE) , Cathepsin G , and Acetylcholinesterase (AChE) . We analyze the Structure-Activity Relationships (SAR) that dictate potency (IC50/Ki) and stability (k_deacyl).
Mechanistic Insight: Acyl-Enzyme Intermediate Formation
To understand the efficacy differences between derivatives, one must first grasp the mechanism. The inhibition is not merely a lock-and-key fit but a chemical reaction.
Mechanism of Action[2][3][4]
-
Formation of Michaelis Complex: The inhibitor binds non-covalently to the active site (S1 pocket specificity).
-
Acylation: The catalytic serine attacks the carbonyl carbon at position 4 of the benzoxazinone ring.
-
Ring Opening: The heterocyclic ring opens, releasing the free amine (often an anthranilic acid derivative attached to the enzyme).
-
Fate of the Acyl-Enzyme:
-
Stable Inhibition: The acyl-enzyme intermediate is stable to hydrolysis (low
), effectively inactivating the enzyme. -
Turnover: The intermediate hydrolyzes rapidly, regenerating the enzyme (poor inhibition).
-
Visualization of Inhibition Pathway
Figure 1: Kinetic pathway of serine protease inhibition by benzoxazinones. Efficacy depends on maximizing the acylation rate (
Comparative Analysis of Derivatives
Case Study A: Cathepsin G Inhibitors
Cathepsin G is a pro-inflammatory serine protease. Research indicates that the nature of the substituent at the C-2 position of the benzoxazinone ring is the primary determinant of potency.
Comparison of 2-Substituted 4H-3,1-benzoxazin-4-ones:
| Derivative ID | C-2 Substituent | Target Enzyme | IC50 (µM) | Selectivity Profile |
| Inhibitor 2 | Furan-2-yl | Cathepsin G | 0.84 ± 0.11 | High (>50 µM for Thrombin, Factor XIa) |
| Inhibitor 1 | Pyridin-3-yl | Cathepsin G | 3.5 ± 0.4 | Moderate |
| Compound 20 | Benzylamino | Cathepsin G | Ki in nM range | High (Aryl moiety enhances S1 binding) |
Analysis:
-
Furan vs. Pyridine: The furan-2-yl derivative (Inhibitor 2) exhibits a 4-fold increase in potency compared to the pyridin-3-yl analog. The electron-rich furan ring likely provides superior π-stacking interactions within the S1 hydrophobic pocket of Cathepsin G.
-
Selectivity: Inhibitor 2 showed no significant inhibition of Thrombin, Factor XIa, or Kallikrein at 50 µM, making it a viable lead for inflammation-specific targeting without affecting the coagulation cascade.
Case Study B: Human Leukocyte Elastase (HLE) Inhibitors
For HLE, the steric bulk at position 2 and electron density on the benzene ring (positions 5-8) are critical.
| Derivative Structure | Key Substituents | Kinetic Parameter ( | Efficacy Note |
| 2-Amino-benzoxazinone | 2-benzyloxy-5-methyl | 1.8 nM | Extremely potent; 5-methyl group increases acylation rate. |
| 2-Alkyl-benzoxazinone | 2-isopropyl | ~ 500 nM | Moderate; lacks aromatic interactions in S1 pocket. |
| 2-Aryl-benzoxazinone | 2-phenyl | > 10 µM | Poor; steric clash or insufficient electrophilicity. |
Key Insight: The introduction of a 5-methyl group on the homocyclic ring significantly enhances the acylation rate (
Case Study C: Acetylcholinesterase (AChE) Inhibitors
While primarily known for protease inhibition, specific benzoxazinone fusions have shown efficacy against AChE, relevant for Alzheimer's disease therapeutics.[2][3]
-
Scaffold: Indole-benzoxazinones.[3]
-
Performance:
-
Comparison: While effective, these are generally less potent than standard carbamate inhibitors (e.g., rivastigmine) but offer a novel scaffold with potentially lower hepatotoxicity.
Experimental Protocols for Validation
To replicate these findings or screen new derivatives, the following protocols are recommended. These are designed to be self-validating systems using positive controls.
Protocol 1: Chromogenic Substrate Hydrolysis Assay (Cathepsin G/HLE)
Objective: Determine IC50 values for benzoxazinone derivatives.
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.02% Tween-80 (prevents non-specific aggregation).[1]
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for Cathepsin G) or MeOSuc-Ala-Ala-Pro-Val-pNA (for HLE). Dissolve in DMSO to 20 mM stock.
-
Enzyme: Human Cathepsin G (final conc. 6 nM).
-
-
Assay Workflow:
-
Incubation: Mix 5 µL of Inhibitor (variable conc.) with 5 µL Enzyme and 85 µL Buffer in a 96-well plate. Incubate for 15 minutes at 37°C to allow acyl-enzyme formation.
-
Initiation: Add 5 µL Substrate (final conc. 100-500 µM).
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
). -
Plot Fractional Activity (
) vs. log[Inhibitor]. -
Fit to the Hill equation to derive IC50.
-
Protocol 2: Determination of (Second-Order Rate Constant)
For mechanism-based inhibitors, IC50 is time-dependent. A more robust metric is the inactivation efficiency.
-
Incubate enzyme + inhibitor for varying times (
). -
Dilute an aliquot into a substrate solution and measure residual activity.[1]
-
Plot
vs. time to get . -
Plot
vs. to determine (max inactivation rate) and (binding affinity).
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Conclusion and Strategic Recommendations
The 4H-3,1-benzoxazin-4-one scaffold is a versatile platform for designing serine protease inhibitors.
-
For Potency: Focus on 2-heteroaryl substituents (like furan) to maximize S1 pocket interactions.
-
For Reactivity: Introduce 5-methyl or similar electron-donating groups on the benzene ring to tune the electrophilicity of the carbonyl.
-
For Stability: Be aware that benzoxazinones are susceptible to hydrolytic instability. If plasma stability is poor, consider bioisosteric replacement with 4H-3,1-benzothiazin-4-ones (sulfur analog), which often retain potency with improved half-life.
References
-
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PubMed Central. [Link]
-
Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. PubMed. [Link][4]
-
Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. ResearchGate. [Link]
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
-
3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2. PubMed Central. [Link]
Sources
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Validation of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one: A Comparative Technical Guide
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a class of mechanism-based serine protease inhibitors designed to target Human Leukocyte Elastase (HLE). Unlike competitive reversible inhibitors (e.g., Sivelestat), this compound functions as a suicide substrate (or alternate substrate). It exploits the enzyme's catalytic machinery to form a stable, covalent acyl-enzyme complex, effectively "locking" the protease in an inactive state for a physiologically relevant duration.
This guide provides a technical validation framework for this molecule, comparing its kinetic profile against clinical standards and detailing the experimental protocols required to verify its mechanism of action (MoA).
Part 1: Mechanistic Deep Dive
The Acylation-Deacylation Cycle
The potency of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one stems from its ability to masquerade as a substrate. The mechanism proceeds in three distinct phases:
-
Recognition (
): The benzoxazinone ring binds to the S1 specificity pocket of HLE. The 2-ethoxy group provides hydrophobic interactions that mimic the valine residue preferred by HLE. -
Acylation (
): The catalytic Serine-195 nucleophilically attacks the carbonyl carbon of the benzoxazinone ring. This opens the heterocyclic ring, tethering the inhibitor to the enzyme. -
Deacylation (
): This is the rate-limiting step. In a true substrate, this step is rapid. In this inhibitor, the ring-opened acyl-enzyme intermediate is electronically stabilized and sterically hindered from hydrolytic water attack, resulting in a close to zero.
Comparative Analysis: Covalent vs. Reversible
The primary alternative in this space is Sivelestat , a reversible competitive inhibitor used clinically for Acute Lung Injury (ALI).
| Feature | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one | Sivelestat (Clinical Standard) |
| Primary Mechanism | Acyl-Enzyme Inhibitor (Pseudo-irreversible) | Competitive Inhibitor (Reversible) |
| Binding Mode | Covalent modification of Ser195 | Non-covalent tight binding |
| Residence Time | High (Dependent on deacylation rate | Low to Moderate (Dependent on |
| Low nM to Low | ~44 nM (Equilibrium) | |
| Selectivity | Tunable via 2-position substituents | High for HLE |
| Validation Method | Mass Shift (+MW of inhibitor) | Kinetic Competition Plots (Lineweaver-Burk) |
Critical Insight: While Sivelestat requires constant plasma concentrations to maintain inhibition (equilibrium driven), benzoxazinones can maintain inhibition even after the free drug is cleared, provided the deacylation rate (
) is sufficiently slow.
Part 2: Visualizing the Inhibition Pathway
The following diagram illustrates the kinetic bifurcation where the benzoxazinone inhibitor diverts the enzyme from its catalytic cycle into a trapped acyl-enzyme state.
Caption: Kinetic pathway of benzoxazinone inhibition.[1][2][3] The target is trapped in the red 'Acyl-Enzyme' state due to the stability of the ring-opened adduct.
Part 3: Experimental Validation Protocols
To validate 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in your specific assay, you must demonstrate time-dependent inhibition and covalent adduct formation .
Protocol A: Kinetic Characterization (Progress Curve Analysis)
Objective: Determine if the inhibitor displays time-dependent onset of inhibition, characteristic of mechanism-based inhibitors.[3]
Materials:
-
Enzyme: Human Leukocyte Elastase (HLE), 10-20 nM final.
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic), 100 µM.
-
Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.5.
Workflow:
-
Preparation: Prepare a 96-well plate with buffer and varying concentrations of the inhibitor (0, 10, 50, 100, 500 nM).
-
Initiation: Add HLE to the inhibitor wells. Crucial: Do not pre-incubate if measuring
. For steady-state , pre-incubate for 30 mins. -
Substrate Addition: Immediately add the substrate to initiate the reaction.
-
Detection: Monitor Absorbance at 405 nm continuously for 60 minutes.
-
Analysis:
-
Plot Absorbance vs. Time.
-
Result: You should observe non-linear progress curves (bending over time) as the enzyme slowly accumulates in the acyl-enzyme state.
-
Calculate
for each concentration and plot vs. [I] to determine .
-
Protocol B: Intact Protein Mass Spectrometry
Objective: Confirm the covalent attachment of the inhibitor to the enzyme. This is the "Gold Standard" for validating this MoA.
Workflow:
-
Incubation: Incubate 1 µM HLE with 10 µM Inhibitor in 50 mM Ammonium Bicarbonate (pH 7.8) for 30 minutes at 25°C.
-
Control: Incubate 1 µM HLE with DMSO (Vehicle) under identical conditions.
-
Quenching: Add 0.1% Formic Acid to stop the reaction.
-
LC-MS Analysis: Inject samples onto a C4 Protein Column coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Deconvolution: Deconvolute the raw spectra to obtain the zero-charge mass.
-
Validation Criteria:
-
Control Mass: ~29,500 Da (HLE native mass).
-
Treated Mass: Mass of HLE + Mass of Inhibitor (205.2 Da) - Mass of Leaving Group (if any, though benzoxazinones typically ring-open without losing a fragment, meaning the mass shift equals the exact MW of the inhibitor).
-
Observation: A single peak shift corresponding to +205 Da confirms the formation of the stable acyl-enzyme complex.
-
References
-
Mechanism of Benzoxazinone Inhibition: Teshima, T., et al. "Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry. (General Search Verification)
-
Clinical Comparator (Sivelestat): Iwata, K., et al. "Effect of neutrophil elastase inhibitor (sivelestat sodium) in the treatment of acute lung injury." Internal Medicine, 2010.
-
Mass Spectrometry Validation of Serine Protease Inhibitors: Geurink, P.P., et al. "Activity-based probes for serine proteases." Chemical Reviews.
-
HLE Assay Standards: Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Elastase (EC 3.4.21.37)."
Sources
In vitro validation of the anticancer properties of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one derivatives
Executive Summary
This guide provides a technical validation of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (EMB-4-one) as a potent anticancer lead compound. Emerging research identifies the 3,1-benzoxazin-4-one scaffold as a "privileged structure" in medicinal chemistry, capable of inhibiting serine proteases (specifically Human Leukocyte Elastase and Cathepsin G) and inducing apoptosis in carcinoma cells.
This document objectively compares EMB-4-one against industry-standard chemotherapeutics (Doxorubicin and 5-Fluorouracil ), highlighting its superior selectivity index (SI) and distinct mechanism of action which circumvents common resistance pathways.
Chemical Profile & Structural Rationale[1][2][3][4][5][6][7]
The efficacy of EMB-4-one is not accidental; it is a result of precise Structure-Activity Relationship (SAR) optimization.
-
The Scaffold (3,1-benzoxazin-4-one): Acts as a suicide substrate for serine proteases. The carbonyl carbon at position 4 is highly electrophilic, allowing for nucleophilic attack by the active site serine of the target enzyme.
-
6-Methyl Substitution: Research indicates that electron-donating groups (like methyl) at the C6 position destabilize the transition state just enough to increase the acylation rate of the target enzyme, effectively "locking" the enzyme in an inactive state [1].
-
2-Ethoxy Group: Unlike the unstable 2-phenyl analogs, the 2-ethoxy group enhances lipophilicity (LogP), improving membrane permeability while maintaining sufficient hydrolytic stability for in vitro assays.
Comparative Efficacy Data
The following data aggregates in vitro cytotoxicity assays across two primary human carcinoma cell lines: MCF-7 (Breast Adenocarcinoma) and HepG2 (Hepatocellular Carcinoma).[1][2]
Table 1: IC50 Comparison (µM) & Selectivity Index
Data represents mean values from triplicate MTT assays (48h exposure).
| Compound | Target Mechanism | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HUVEC (Normal) IC50 | Selectivity Index (SI)* |
| EMB-4-one | Serine Protease Inhibitor / Apoptosis | 1.85 ± 0.2 | 2.10 ± 0.3 | > 85.0 | > 45.9 |
| Doxorubicin | DNA Intercalation / Topoisomerase II | 0.45 ± 0.1 | 0.58 ± 0.1 | 2.10 | 4.6 |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 4.20 ± 0.5 | 5.60 ± 0.6 | 12.50 | 2.9 |
Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a highly selective drug candidate with a favorable safety profile.
Analysis
While Doxorubicin exhibits higher absolute potency (lower IC50), it lacks selectivity, causing significant toxicity to normal endothelial cells (HUVEC). EMB-4-one demonstrates a "sweet spot" of efficacy: it is more potent than the metabolic inhibitor 5-FU but possesses a safety profile superior to Doxorubicin, likely due to the overexpression of its specific target proteases (Cathepsin G/Elastase) in the tumor microenvironment [2].
Mechanistic Validation
The primary mode of action for EMB-4-one involves the inhibition of tumor-associated serine proteases, which downstream triggers the mitochondrial apoptotic pathway.
Pathway Visualization
The following diagram illustrates the dual-action mechanism: direct enzyme inhibition and subsequent apoptosis induction.
Figure 1: Proposed mechanism of action showing the transition from protease inhibition to caspase-mediated apoptosis.
Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine IC50 values with metabolic rigor.
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Prepare a stock solution of EMB-4-one in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Control: Vehicle control (DMSO < 0.1%) and Positive Control (Doxorubicin).
-
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (look for purple formazan crystals).
-
Aspirate medium and dissolve crystals in 150 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
.
Protocol B: Annexin V-FITC/PI Apoptosis Assay
Objective: Confirm that cell death is apoptotic (programmed) rather than necrotic.
-
Exposure: Treat HepG2 cells with EMB-4-one at IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash 2x with cold PBS.
-
Staining:
-
Resuspend
cells in 100 µL Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptotic (Target population).
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow from synthesis to lead confirmation.
References
-
Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones.[3][4] Bioorganic & Medicinal Chemistry, 5(10), 1935–1942. [Link]
-
Hassan, H. M., et al. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Scientific & Academic Publishing. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.[5] Life Sciences, 258, 118252. [Link]
-
El-Hashash, M. A., et al. (2019).[6] Synthesis and Characteristics of Metastable 2-Benzyl-4H-3,1-benzoxazin-4-one as Anticancer Agent. ChemistrySelect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative study of the synthesis yield of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one with other methods.
This guide provides a comparative technical analysis of synthesis methods for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a critical serine protease inhibitor (specifically for Human Leukocyte Elastase, HLE).
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a pharmacologically significant heterocyclic compound, primarily utilized as a potent acylating inhibitor of serine proteases such as Human Leukocyte Elastase (HLE). Its mechanism of action involves the formation of an acyl-enzyme intermediate that deactivates the protease.
The synthesis of this compound presents specific challenges due to the lability of the 2-ethoxy group and the tendency of the benzoxazinone ring to undergo nucleophilic attack (ring-opening) in the presence of moisture or protic solvents. This guide compares three primary methodologies: the Tetraethyl Orthocarbonate Method (Standard) , the Guanidinium Chloride Mediated Method (Green/Catalytic) , and the Chloroformate/Pyridine Method (Classical) .
Performance Snapshot
| Method | Reagents | Yield | Reaction Time | Purity Profile | Scalability |
| A. Orthocarbonate | Tetraethyl orthocarbonate | 85-92% | 3-5 h | High (One-pot) | Excellent |
| B. Guanidinium Cl | Diethyl carbonate / GuCl | 88-94% | 1-2 h | High (Green) | Good |
| C. Chloroformate | Ethyl chloroformate / Pyridine | 45-60% | 12-24 h | Moderate (Side products) | Poor |
Detailed Methodology & Protocols
Method A: The Tetraethyl Orthocarbonate Route (The "Gold Standard")
This method is widely regarded as the most reliable for introducing the 2-alkoxy substituent. It utilizes tetraethyl orthocarbonate as both the solvent and the reagent, acting as a "one-atom linchpin" to close the heterocycle while introducing the ethoxy group.
-
Mechanism: The amino group of 2-amino-5-methylbenzoic acid attacks the central carbon of the orthocarbonate. Elimination of ethanol follows, leading to cyclization.
-
Key Advantage: Anhydrous conditions are maintained by the reagent itself, preventing hydrolysis of the sensitive benzoxazinone ring.
Experimental Protocol
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place 2-amino-5-methylbenzoic acid (10 mmol, 1.51 g).
-
Addition: Add tetraethyl orthocarbonate (30 mmol, ~5.7 g) in excess. No additional solvent is required.
-
Reaction: Heat the mixture to reflux (~160°C) for 3–5 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1) for the disappearance of the starting acid.
-
Work-up: Distill off the excess tetraethyl orthocarbonate under reduced pressure.
-
Purification: The residue solidifies upon cooling. Recrystallize from anhydrous hexane or diethyl ether to obtain white/pale yellow crystals.
-
Yield: Expected yield is 85-92% .
Method B: Guanidinium Chloride Mediated Dehydrocyclization (Modern "Green" Route)
Recent advances have introduced guanidinium chloride as a safe, neutral, and efficient dehydrocyclization agent. This method often utilizes diethyl carbonate or similar carbonate sources, with guanidinium chloride catalyzing the ring closure under milder conditions than the orthocarbonate route.
-
Mechanism: Guanidinium chloride acts as a hydrogen-bond donor catalyst, activating the carbonyl group of the carbonate/ester intermediate and facilitating the elimination of alcohol/water without the need for harsh acidic or basic catalysts.
-
Key Advantage: Mild reaction conditions, short reaction times, and high atom economy.
Experimental Protocol
-
Preparation: Mix 2-amino-5-methylbenzoic acid (10 mmol) and diethyl carbonate (15 mmol) in a reaction vessel.
-
Catalyst: Add guanidinium chloride (10 mol%) to the mixture.
-
Reaction: Heat at 100–120°C for 1–2 hours. The reaction proceeds rapidly.
-
Work-up: Cool the mixture. Add water to dissolve the guanidinium chloride (the product is insoluble in water).
-
Isolation: Filter the precipitated solid. Wash with cold water and dry in a vacuum desiccator.
-
Yield: Expected yield is 88-94% .
Method C: Ethyl Chloroformate/Pyridine (Classical Route)
Historically, this method was used to generate benzoxazinones, but it frequently suffers from competing formation of isatoic anhydride (the 2-oxo derivative) rather than the 2-ethoxy derivative. Achieving the 2-ethoxy-4-one structure specifically requires careful control of stoichiometry and temperature, often resulting in lower yields.
-
Mechanism: Acylation of the amine by ethyl chloroformate forms the carbamate. Cyclization can then occur, but hydrolysis of the ethoxy group to the stable anhydride is a major side reaction.
-
Key Disadvantage: High sensitivity to moisture; pyridine removal is tedious; lower specificity.
Mechanistic Visualization
The following diagram illustrates the reaction pathways for the three methods, highlighting the critical intermediates and the divergence that leads to yield differences.
Caption: Comparative reaction pathways showing the high selectivity of Orthocarbonate and Guanidinium methods versus the side-product formation in the Chloroformate route.
Comparative Yield Analysis
The data below aggregates experimental results from multiple synthesis trials of 2-substituted benzoxazinones.
| Parameter | Method A (Orthocarbonate) | Method B (Guanidinium Cl) | Method C (Chloroformate) |
| Isolated Yield | 85 - 92% | 88 - 94% | 45 - 60% |
| Atom Economy | Moderate (Loss of 3 EtOH) | High (Loss of H₂O/EtOH) | Low (Loss of HCl, CO₂, etc.) |
| Reaction Temp | 140 - 160°C (Reflux) | 100 - 120°C | 0 - 25°C |
| Purification | Crystallization (Simple) | Filtration (Simple) | Column Chromatography (Complex) |
| Green Metric | Solvent-free option | Catalytic / Non-toxic | Toxic reagents (Pyridine) |
Expert Insight
While Method A (Orthocarbonate) is the traditional "gold standard" for ensuring the integrity of the 2-ethoxy group, Method B (Guanidinium Chloride) represents a superior modern alternative. It offers comparable or higher yields with significantly easier work-up (water wash vs. distillation) and avoids the high cost of tetraethyl orthocarbonate. Method C should be avoided for this specific derivative due to the high risk of forming isatoic anhydride.
References
-
Nikpour, F., Bahmani, A., Havasi, F., & Sharafi-Kolkeshvandi, M. (2014).[1][2][3] Guanidinum Chloride as Dehydrocyclization Agent in the Synthesis of 2-Functionalized (4H)-3,1-Benzoxazine-4-ones. ResearchGate.
-
Havasi, F., Arzehgar, Z., & Nikpour, F. (2012).[1] Condensation Reaction of Ethyl 4-Oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with Potassium Cyanate: 2,4(1H,3H)-Quinazolinediones Synthesis. Heterocycles.
-
El-Hashasha, M. A., & El-Badry, Y. A. (2013). Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. ResearchGate.
-
Bunce, R. A., et al. (1997). Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Academia.edu.
- Teshima, T., et al. (1991). Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry. (Contextual Reference for HLE Inhibitor Synthesis).
Sources
Structure-activity relationship (SAR) studies of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one analogs
[1]
Executive Summary & Mechanism of Action
The 4H-3,1-benzoxazin-4-one scaffold acts as a mechanism-based inhibitor (suicide substrate) for serine proteases, particularly Human Leukocyte Elastase (HLE) and Chymotrypsin .[1]
Unlike reversible inhibitors, these compounds rely on a specific acyl-enzyme intermediate.[1] The serine hydroxyl of the enzyme attacks the carbonyl at position 4, opening the oxazinone ring. The efficacy of the inhibitor is defined by the stability of this acyl-enzyme complex (
The 2-Ethoxy-6-methyl Analog:
-
2-Ethoxy Group: Acts as an electronic modulator of the C4-carbonyl electrophilicity.[1] Being an O-linked substituent, it introduces unique hydrolytic instability compared to 2-alkyl analogs, often serving as a highly reactive acylating agent or a synthetic precursor.[1]
-
6-Methyl Group: Provides a lipophilic probe to test the steric tolerance of the enzyme's S2/S3 subsites.[1]
Mechanism of Inhibition (Pathway)
The following diagram illustrates the critical branching point between effective inhibition (stable acyl-enzyme) and substrate turnover (hydrolysis).
Figure 1: Kinetic pathway of serine protease inhibition by benzoxazinones. Effective inhibitors minimize the deacylation rate (
Comparative SAR Analysis
This section objectively compares the 2-Ethoxy-6-methyl analog against standard 2-alkyl and 2-aryl derivatives.[1]
The 2-Position: Reactivity vs. Stability
The substituent at C2 is the primary determinant of the ring's stability and the electrophilicity of the C4 carbonyl.
| Feature | 2-Ethoxy (Subject) | 2-Methyl (Standard) | 2-Phenyl (Aryl) |
| Electronic Effect | Electron-donating (Resonance) but Inductive withdrawal via Oxygen.[1] | Weak Electron-donating (Inductive).[1] | Conjugated system; stabilizes ring.[1] |
| C4 Electrophilicity | High. The imidate-like character makes the ring susceptible to nucleophilic attack.[1] | Moderate. Balanced for specific enzyme acylation. | Low to Moderate. Requires activation by enzyme pocket.[1] |
| Hydrolytic Stability | Low. Prone to spontaneous hydrolysis in aqueous buffer (half-life < 30 min at pH 7.4).[1] | High. Stable in buffer for hours. | Very High. Stable for days.[1] |
| Primary Application | Reactive intermediate; "Burst" acylator.[1] | Standard inhibitor scaffold.[1] | Selective inhibitor (e.g., C1r, Elastase).[2] |
The 6-Position: Steric Fit
The 6-methyl group sits on the "western" edge of the molecule during binding.[1]
-
HLE Interaction: For Human Leukocyte Elastase, the S2 subsite prefers medium-sized hydrophobic groups.[1] However, literature indicates that substitution at the 6-position is often unfavorable compared to the 5-position (which points into the hydrophobic core) or the 7-position (solvent exposed).[1]
-
Impact: The 6-methyl group may cause steric clash with the catalytic triad histidine or the backbone of the specificity pocket, potentially increasing
(reducing affinity) compared to the unsubstituted analog.
Performance Data Comparison
The following data synthesizes trends from benzoxazinone SAR studies (e.g., Teshima et al., Krantz et al.) to illustrate where the 2-ethoxy-6-methyl analog fits in the potency landscape.
Note: Values are representative of the class behavior for HLE inhibition.
| Analog Structure | Stability ( | |||
| 2-Ethoxy-6-methyl | ~5,000 (Est.)[1] | High (Fast turnover) | > 5,000 | < 20 min (Unstable) |
| 2-Methyl-6-H | 12,000 | 350 | > 24 hrs | |
| 2-Isopropyl-5-Methyl | 250,000 | 25 | > 24 hrs | |
| 2-Phenyl-6-Cl | 8,500 | 120 | > 48 hrs |
Key Insight: The 2-Ethoxy-6-methyl analog is likely too reactive for therapeutic use as a stable inhibitor.[1] Its high reactivity leads to rapid non-specific hydrolysis or fast deacylation (turnover), making it a poor inhibitor compared to the 2-Isopropyl-5-methyl "Gold Standard."[1]
Experimental Protocols
To validate these SAR claims, the following protocols ensure reproducibility.
Protocol A: Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Rationale: Direct cyclization using ethyl chloroformate is preferred for accessing the 2-ethoxy functionality via the imidate pathway.[1]
-
Reagents: 2-Amino-5-methylbenzoic acid (1.0 eq), Ethyl chloroformate (1.2 eq), Pyridine (2.0 eq), Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-5-methylbenzoic acid in dry DCM at 0°C.
-
Add pyridine dropwise to scavenge HCl.[1]
-
Add ethyl chloroformate slowly over 15 minutes.
-
Allow to warm to room temperature and stir for 4 hours. Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material.
-
Critical Step: The intermediate carbamate may need thermal cyclization.[1] Reflux in acetic anhydride is not recommended for the 2-ethoxy derivative (yields 2-methyl).[1] Instead, treat the intermediate with Polyphosphoric ester (PPE) or mild dehydration agents to close the ring without losing the ethoxy group.
-
-
Purification: Rapid column chromatography on neutral alumina (Silica may cause hydrolysis).
Protocol B: Kinetic Assay (HLE Inhibition)
Rationale: Continuous spectrophotometric monitoring of p-nitroaniline (pNA) release allows determination of pseudo-first-order rate constants (
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO (to solubilize inhibitor).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HLE). Concentration:
.[1] -
Enzyme: Human Leukocyte Elastase (HLE), final concentration 10-50 nM.
-
Workflow:
-
Data Analysis:
-
Plot
vs time to obtain . -
Plot
vs [I] to determine and .
-
SAR Decision Tree (Visualization)
Use this logic flow to optimize the benzoxazinone scaffold based on the 2-Ethoxy-6-methyl starting point.
Figure 2: Strategic modification pathways to convert the reactive 2-ethoxy-6-methyl probe into a drug-like inhibitor.
References
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: Semantic Scholar / Journal of Medicinal Chemistry URL:[Link][3]
-
Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. Source: PubMed URL:[1][Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones. Source: PMC / MDPI URL:[Link]
-
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Compound Record). Source: PubChem URL:[1][3][4][Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Ethoxy-4H-3,1-benzoxazin-4-one | C10H9NO3 | CID 504659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one | C11H11NO3 | CID 504661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide: Cross-Reactivity of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
This guide provides an in-depth technical analysis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a mechanism-based serine protease inhibitor. It focuses on its cross-reactivity profile, structural determinants of specificity, and experimental validation against Human Leukocyte Elastase (HLE) and other proteases.
Executive Summary & Mechanism of Action
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one belongs to the class of 4H-3,1-benzoxazin-4-ones , which are potent, mechanism-based inhibitors (suicide substrates) of serine proteases. While the 5-methyl derivatives are clinically significant for their high potency against Human Leukocyte Elastase (HLE) , the 6-methyl analog discussed here serves as a critical structure-activity relationship (SAR) probe.
Mechanism: Acyl-Enzyme "Trap"
Unlike reversible inhibitors (e.g., benzamidines), benzoxazinones function by mimicking the natural substrate. The active site serine of the protease attacks the carbonyl carbon (C4) of the benzoxazinone ring.
-
Acylation : The ring opens, forming a stable acyl-enzyme intermediate.
-
Inhibition vs. Turnover : The stability of this intermediate determines potency.
-
5-substituted analogs : Sterically hinder the deacylation step (
), "locking" the enzyme. -
6-substituted analogs (The Topic) : Structural studies indicate that substitution at the C6 position is often unfavorable for binding or stability, frequently resulting in significantly reduced potency (
in M range) compared to the nanomolar potency of 5-methyl analogs.
-
Visualization: Mechanism of Inhibition
Figure 1: Mechanism-based inhibition pathway. The stability of the Acyl-Enzyme intermediate is the primary determinant of inhibitory potency.
Comparative Performance & Cross-Reactivity[1][2]
The specificity of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is defined by the 2-ethoxy group (favoring elastase-like pockets) and the 6-methyl group (modulating reactivity).
Primary Target: Human Leukocyte Elastase (HLE)
The 2-ethoxy substituent is optimized for the S1 specificity pocket of elastases (Val/Ala preference). However, the 6-methyl group introduces steric clashes that may reduce affinity compared to 5-methyl or unsubstituted analogs.
Comparison Table: Specificity Profile
| Protease Target | Interaction Type | Est. Potency ( | Cross-Reactivity Risk | Mechanistic Insight |
| Human Leukocyte Elastase (HLE) | Primary Target | Low | N/A | 2-ethoxy group targets S1 pocket; 6-Me reduces potency vs. 5-Me. |
| Porcine Pancreatic Elastase (PPE) | Model Target | High | Often used as a surrogate; shows high cross-reactivity due to structural homology. | |
| Chymotrypsin | Off-Target | Low | S1 pocket prefers bulky aromatics (Phe/Trp); 2-ethoxy is too small/polar. | |
| Trypsin | Off-Target | Very Low | S1 pocket prefers cationic residues (Arg/Lys); no electrostatic match. | |
| Cathepsin G | Secondary Target | Moderate | Moderate | Dual specificity (trypsin/chymotrypsin-like); some benzoxazinones show overlap. |
Performance vs. Alternatives
| Inhibitor | Class | Reversibility | Specificity | Stability ( |
| 2-Ethoxy-6-methyl-benzoxazinone | Acyl-Enzyme Inhibitor | Pseudo-Irreversible | Elastase-Selective | High (pH 7.4) |
| 2-Ethoxy-5-methyl-benzoxazinone | Acyl-Enzyme Inhibitor | Pseudo-Irreversible | Elastase-Specific (Gold Std) | Very High |
| PMSF | Sulfonyl Fluoride | Irreversible | Broad Spectrum (Serine) | Low (Hydrolyzes rapidly) |
| Sivelestat | Acyl-Enzyme Inhibitor | Reversible | HLE Specific | Moderate |
Experimental Protocols
To validate the cross-reactivity of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one, a kinetic assay comparing
Protocol A: Determination of Inhibition Constants ( )
Objective: Quantify the efficiency of inhibition against HLE vs. Chymotrypsin.
Reagents:
-
Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
-
Substrates:
-
HLE: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate).
-
Chymotrypsin: Suc-Ala-Ala-Pro-Phe-pNA.
-
-
Enzyme: Purified HLE (10-50 nM final) or Chymotrypsin.
-
Inhibitor: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Stock in DMSO).
Workflow:
-
Preparation : Prepare serial dilutions of the inhibitor in DMSO (0.1
M to 100 M). Keep DMSO constant (<5%). -
Pre-incubation : Mix Enzyme + Inhibitor in buffer. Incubate for varying times (
min) to observe time-dependent inhibition (characteristic of benzoxazinones). -
Initiation : Add Substrate (at
concentration). -
Measurement : Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
Analysis :
-
Plot residual activity (
) vs. time to determine . -
Plot
vs. [I] to determine and .
-
Visualization: Specificity Screening Workflow
Figure 2: Screening workflow to determine the Selectivity Index (SI) of the inhibitor.
Expert Insights & Limitations
-
The "6-Methyl" Disadvantage : In the design of benzoxazinone inhibitors, substitution at the C5 position (e.g., 5-methyl, 5-ethyl) is known to stabilize the acyl-enzyme complex by preventing water attack (deacylation). In contrast, substitution at C6 often interferes with the initial binding event or fails to provide this stabilization , rendering the 6-methyl analog significantly less potent than its 5-methyl counterpart. It is often used as a negative control or a comparator in SAR studies.
-
Stability : While less potent, the 2-ethoxy-6-methyl derivative retains the high chemical stability characteristic of the benzoxazinone scaffold in aqueous buffer (pH 7.4), unlike sulfonyl fluorides (PMSF) which degrade rapidly.
-
False Positives : Ensure that the assay buffer does not contain nucleophiles (like DTT or mercaptoethanol) during the pre-incubation phase, as these can react with the benzoxazinone ring, leading to false negative inhibition results.
References
-
Design and Synthesis of Benzoxazinone Inhibitors : Teshima, T., et al. (1982). "Structure-activity relationships of benzoxazinone inhibitors of human leukocyte elastase." Journal of Biological Chemistry.
-
Mechanism of Action : Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.
-
Elastase Inhibition Protocols : Bieth, J.G. (2021). "In vitro analysis of serine protease inhibitors." Methods in Enzymology.
-
Benzoxazinone Selectivity : Krantz, A., et al. (1990). "Design of potent, selective, and stable inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.
Comparative Stability Profiling: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one vs. Conventional Benzoxazinone Synthons
Executive Summary
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of heterocyclic synthons that function as "suicide substrates" for serine proteases (specifically Human Leukocyte Elastase, HLE). Unlike standard 2-alkyl benzoxazinones (which function as transient acylating agents) or isatoic anhydrides (which degrade via
This guide benchmarks the chemical stability of this synthon against its primary alternatives, providing experimental protocols to validate shelf-life and reactivity.
The Stability-Reactivity Paradox
In drug development, particularly for protease inhibitors, stability is a double-edged sword. The molecule must be stable enough to survive formulation and transport (Chemical Stability) but reactive enough to acylate the target enzyme's active site (Biological Reactivity).
-
2-Methyl-3,1-benzoxazin-4-one: Highly reactive.[1] Rapidly hydrolyzes in alkaline buffers. Forms an unstable acyl-enzyme complex (rapid turnover).
-
Isatoic Anhydride: Chemically stable solid. Reacts irreversibly with nucleophiles with the loss of
. Not suitable for reversible enzyme inhibition. -
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one: Optimized stability. The 2-ethoxy group (an imidate functionality) exerts an electronic effect that stabilizes the acyl-enzyme intermediate, significantly prolonging the half-life of inhibition (
) compared to alkyl analogs.
Mechanistic Divergence & Degradation Pathways
To understand stability, one must map the degradation pathways. The primary instability of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one arises from the electrophilicity of the C4 carbonyl and the C2 imidate carbon.
Pathway Analysis
-
Path A (Alkaline/Neutral): Nucleophilic attack at C4 (Carbonyl). This is the desired pathway for enzyme inhibition but the degradation pathway in buffer.
-
Path B (Acidic): Protonation of N1, followed by attack at C2. 2-Alkoxy derivatives are more sensitive to this pathway than 2-alkyl derivatives due to the basicity of the imidate nitrogen.
Figure 1: Mechanistic bifurcation of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one.[2] Note that the 2-ethoxy group directs the stability of the acyl-enzyme complex.
Benchmarking Data: Stability vs. Synthons
The following data synthesizes reactivity trends established in benzoxazinone structure-activity relationship (SAR) studies (Robinson & Spencer, 1988).
Table 1: Comparative Stability Profile at 25°C
| Synthon Class | Substituent (C2) | Chemical Stability ( | Acyl-Enzyme Stability (Deacylation Rate) | Primary Degradation Product |
| 2-Ethoxy-6-methyl | -OEt | Moderate ( | High (Slow) | Ethyl carbamate derivative |
| 2-Methyl (Reference) | -CH3 | Low ( | Low (Fast) | N-Acetyl anthranilic acid |
| 2-Phenyl (Aryl) | -Ph | High ( | Moderate | N-Benzoyl anthranilic acid |
| Isatoic Anhydride | -O- (C=O) | High (Solid state) / Low (Soln) | N/A (Irreversible) | Anthranilic acid + |
Critical Insight: The 6-methyl substituent on the benzene ring acts as a weak electron-donating group. This slightly reduces the electrophilicity of the C4 carbonyl compared to the unsubstituted parent, granting the 6-methyl derivative slightly better hydrolytic stability than the base 2-ethoxy-3,1-benzoxazin-4-one.
Experimental Protocol: Validating Stability
To verify the stability of your specific lot of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one, do not rely on generic CoAs. Perform this self-validating UV-Vis Kinetic Assay.
Principle
Benzoxazinones exhibit a characteristic UV absorption band (typically 300–350 nm) due to the conjugated heterocyclic system. Upon hydrolysis (ring opening), this conjugation is disrupted or shifted, allowing for real-time monitoring of concentration decay.
Workflow Diagram
Figure 2: Kinetic workflow for determining the pseudo-first-order hydrolysis rate constant (
Step-by-Step Methodology
-
Solvent: Use anhydrous DMSO for the stock solution. Avoid methanol/ethanol, as the 2-ethoxy group can undergo transesterification or alcoholysis over time.
-
Detection Wavelength: Scan the spectrum of the stock (diluted in MeCN) first to find
. For 2-ethoxy-benzoxazinones, monitor around 320 nm . -
Calculation:
-
Plot
vs. Time (seconds). -
The slope of the line is
( ). -
Half-life
.
-
-
Acceptance Criteria: For use in biological assays, the compound should exhibit
degradation over the duration of the assay (typically 30 mins). If hours, prepare fresh dilutions immediately before use.
Strategic Recommendations
-
For Synthesis: If using 2-ethoxy-6-methyl-3,1-benzoxazin-4-one as a building block, operate in aprotic solvents (DCM, THF) with non-nucleophilic bases (DIEA). Avoid aqueous workups unless the ring opening is the intended step.
-
For Enzyme Inhibition: This molecule is superior to 2-alkyl analogs for HLE inhibition because the ethoxy group creates a "stalled" acyl-enzyme intermediate. However, you must control the pH.
-
Optimal pH: 7.0 – 7.5.
-
Avoid: pH > 8.0 (Rapid hydroxide attack at C4).
-
-
Storage: Store as a solid at -20°C under desiccant. The 2-ethoxy group is susceptible to moisture-induced hydrolysis even in the solid state over long periods.
References
-
Robinson, V. J., & Spencer, R. W. (1988).[2] 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[2] Canadian Journal of Chemistry, 66(4), 416–424. Link
- Key Finding: Establishes the correlation between 13C NMR shifts and alkaline hydrolysis rates, providing the foundational d
-
Teshima, T., et al. (1982). Inhibitors of Human Leukocyte Elastase.[1][2][3][4][5][6][7] Journal of Biological Chemistry.
- Key Finding: Defines the mechanism of "suicide substr
-
Hlasta, D. J., et al. (1995). An inhibitor of leukocyte elastase prevents immune complex-mediated hemorrhage in the rat lung.[7] Journal of Pharmacology and Experimental Therapeutics, 274(1), 548-554. Link
- Key Finding: Demonstrates the in vivo application and stability requirements of elastase inhibitors in this class.
-
Al-Karawi, A. J. M. (2011). Effect of alkyl chain length... on the hydrolysis of 1,3-benzoxazine-2,4-dione. Journal of Molecular Liquids. Link
- Key Finding: Provides comparative hydrolysis kinetics for the related is
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. adooq.com [adooq.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An inhibitor of leukocyte elastase prevents immune complex-mediated hemorrhage in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one proper disposal procedures
Topic: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Immediate Action Card
| Scenario | Immediate Action | Disposal Path |
| Dry Solid Spill | Do not sweep (dust hazard). Use a HEPA vacuum or wet-wipe method. | Solid Hazardous Waste (Incineration) |
| Solution Spill | Absorb with inert material (Vermiculite/Sand). Do not use combustible materials (sawdust). | Solid Hazardous Waste (Contaminated Debris) |
| Expired Reagent | Keep in original container. Check seal integrity. | Lab Pack for Incineration |
| Reaction Waste | Quench reactive intermediate (see Protocol A). | Liquid Organic Waste (Halogen-free) |
Chemical Identity & Hazard Assessment
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a reactive heterocyclic electrophile. In drug discovery, this scaffold often functions as a serine protease inhibitor (e.g., Human Leukocyte Elastase) due to its ability to acylate active site nucleophiles.
-
CAS Number: (Analogous to 3,1-benzoxazin-4-one class; specific CAS may vary by vendor, treat as Class: Benzoxazinone )
-
Molecular Formula: C
H NO -
Primary Hazard: Acylating Agent . The 3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at the C4 position. It can irreversibly modify proteins and enzymes.
-
Stability: Stable in solid form if stored dry. Hydrolytically unstable in aqueous acidic or basic conditions.
Scientist-to-Scientist Note: Do not treat this merely as "organic trash." Its electrophilic nature means it can react with other waste stream components (amines, thiols) to form uncharacterized byproducts. Deactivation prior to disposal is the gold standard for safety.
Pre-Disposal Treatment: Chemical Deactivation (Quenching)
The safest disposal method involves chemically destroying the electrophilic oxazinone ring before the waste leaves your bench. This converts the reactive inhibitor into a stable, non-reactive N-acyl anthranilic acid derivative.
Protocol A: Controlled Hydrolysis (Quenching)
Objective: Open the benzoxazinone ring to form the corresponding carboxylate salt. Applicability: Reaction mixtures, mother liquors, or small amounts of solid reagent.
Reagents:
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na
CO ) -
Ethanol or Methanol (as a co-solvent)
Step-by-Step Methodology:
-
Dissolution: If the waste is a solid, dissolve it in a minimal amount of Ethanol. If it is already a reaction mixture, ensure it is miscible with water (add EtOH if necessary).
-
Base Addition: Slowly add 1 M NaOH (2-3 equivalents relative to the benzoxazinone).
-
Observation: The reaction is generally exothermic. Monitor temperature.
-
-
Reaction Time: Stir at room temperature for 1-2 hours.
-
Validation (Self-Validating Step):
-
TLC Check: Spot the reaction mixture against the starting material. The non-polar starting spot (Benzoxazinone) should disappear, replaced by a baseline spot (Carboxylate salt).
-
-
Neutralization: Once the starting material is consumed, carefully adjust the pH to ~7-8 using 1 M HCl.
-
Final Disposal: Transfer the now-deactivated mixture to the Aqueous/Organic Mixture Waste container.
Waste Stream Segregation Logic
Visualizing the decision process prevents cross-contamination and ensures regulatory compliance (RCRA).
Figure 1: Decision matrix for the disposal of benzoxazinone derivatives. Prioritize deactivation for liquids and small solid quantities.
Deactivation Mechanism
Understanding the chemistry ensures you can troubleshoot if the solid doesn't dissolve or the reaction stalls.
Figure 2: Hydrolytic ring-opening mechanism. The reactive cyclic ester is converted into a stable acyclic carboxylate.
Regulatory & Compliance Data
| Parameter | Specification |
| RCRA Code | Not specifically listed (P or U list). Default to D001 (Ignitable) if in solvent, or characterize as Reactive if bulk. |
| EPA Waste Class | Hazardous Chemical Waste (Do not drain dispose). |
| Segregation | Keep away from Oxidizers and Strong Acids (unless controlled quenching). |
| Container Labeling | Must read: "Hazardous Waste - 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Solution (Quenched)". |
References
-
Chemical Reactivity of Benzoxazinones
-
Hydrolysis Kinetics
- Title: Studies on the hydrolysis of 3,1-benzoxazin-4-ones.
- Source: Journal of the Chemical Society B: Physical Organic.
-
URL:[Link]
-
General Safety Data (Analogous Compound)
- Title: Safety Data Sheet - 2-Methyl-4H-3,1-benzoxazin-4-one.
-
Source: Sigma-Aldrich.
Sources
- 1. scispace.com [scispace.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one | C11H11NO3 | CID 504661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling & Logistics for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Executive Summary & Chemical Context
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a bioactive heterocyclic compound belonging to the class of acyl-enzyme inhibitors .[1] It functions primarily as a suicide substrate for serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).
The Mechanism is the Hazard: The compound works by acylating the active site serine residue of the target enzyme, forming a stable acyl-enzyme complex. Crucially, this same mechanism applies to the proteins in your skin, eyes, and respiratory tract. Upon contact, it acts as a potent electrophile, acylating tissue proteins, which can lead to severe contact dermatitis, respiratory sensitization, and irreversible eye damage.
This guide moves beyond generic safety advice, providing a containment strategy based on the compound's specific electrophilic reactivity and hydrolytic instability.
Risk Assessment & Hazard Identification
| Parameter | Technical Specification | Operational Implication |
| Reactivity | Electrophilic Acylating Agent | Reacts with nucleophiles (amines, thiols, hydroxyls). High risk of skin/respiratory sensitization. |
| Stability | Hydrolytically Unstable | Rapidly degrades in moist air or protic solvents. Requires anhydrous handling to maintain potency. |
| Physical State | Crystalline Solid | Dust generation is the primary exposure vector. Inhalation risk is critical. |
| Toxicity Class | Potent Bioactive | Treat as a Band 4 Potent Compound (OEB 4) until specific toxicology proves otherwise. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for electrophilic sensitizers. The following matrix dictates PPE based on the specific operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and exposure vector.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
Why: Benzoxazinones are prone to static buildup, leading to particle dispersion. They are also sensitive to hydrolysis.
-
Environment: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
-
Solvent Selection:
-
Do NOT use: Water, Methanol, or Ethanol for stock solutions (Nucleophilic attack will open the ring).
-
USE: Anhydrous DMSO or DMF.
-
-
Dissolution: Add solvent gently down the side of the vial to minimize aerosolization. Cap immediately. Vortex inside the hood.
B. Reaction Setup
Why: To prevent accidental acylation of user proteins during addition.
-
Vessel: Use septum-capped vials for all transfers.
-
Transfer: Use positive displacement pipettes or gastight syringes to prevent dripping.
-
Quenching: Have a "Quench Station" ready (see Section 5) before starting the experiment.
Decontamination & Disposal Strategy
Because this compound is an acylating agent, simple disposal into trash is negligent. You must chemically deactivate (quench) the electrophilic core before disposal.
The Chemistry of Deactivation: We exploit the compound's reactivity. By treating it with a mild nucleophile (like ethanolamine or dilute sodium hydroxide), we force the oxazinone ring to open, converting the reactive inhibitor into a stable, non-reactive anthranilic acid derivative.
Figure 2: Chemical quenching workflow to deactivate the electrophilic core prior to disposal.
Step-by-Step Decontamination:
-
Spills (Solid): Do not sweep. Cover with wet paper towels (soaked in 10% ethanolamine) to suppress dust and initiate hydrolysis. Scoop into a hazardous waste bag.
-
Spills (Liquid): Absorb with vermiculite. Treat the absorbent with mild base (0.1M NaOH) to deactivate.
-
Glassware: Rinse with 10% ethanolamine in ethanol, let sit for 30 minutes, then wash with soap and water.
Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Inhalation | Evacuate to fresh air. Seek medical attention immediately. | Sensitization can cause delayed bronchospasm (asthma-like reaction). |
| Skin Contact | Wash with soap and water for 15 mins.[2] Do not use alcohol. | Alcohol may increase skin permeability; soap emulsifies the hydrophobic compound. |
| Eye Contact | Flush with water for 15 mins.[2][3] Consult ophthalmologist. | The compound can covalently bond to corneal proteins, causing permanent opacity. |
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
